(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Description
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTVSSFTXWNIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064985 | |
| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | BES | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10191-18-1 | |
| Record name | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BES | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10191-18-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[bis(2-hydroxyethyl)amino]ethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): A Potent and Selective GRPR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide derivative of the C-terminal fragment of bombesin, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. This modified peptide has been established as a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2. Its high affinity for GRPR, coupled with its ability to block the downstream signaling initiated by endogenous ligands like Gastrin-Releasing Peptide (GRP), has positioned it as an invaluable tool in cancer research, particularly in the imaging and targeted therapy of GRPR-expressing tumors. This technical guide provides an in-depth overview of its biochemical properties, mechanism of action, and key experimental protocols.
Introduction
Bombesin and its mammalian ortholog, Gastrin-Releasing Peptide (GRP), are neuropeptides that exert a wide range of physiological effects by binding to a family of G protein-coupled receptors (GPCRs).[1] In humans, this family includes the Neuromedin B Receptor (NMBR or BB1), the Gastrin-Releasing Peptide Receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3).[1] GRPR, in particular, is overexpressed in a variety of human cancers, including prostate, breast, pancreatic, and small-cell lung cancer, making it a prime target for diagnostic and therapeutic interventions.
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analog of bombesin designed to act as a competitive antagonist at the GRPR. The key modifications include the substitution of Glycine at position 6 with D-Phenylalanine, the replacement of the C-terminal Methionine at position 14 with Leucine, the removal of the terminal Methionine, and the ethylamide modification at the new C-terminal Leucine at position 13. These alterations confer high binding affinity and selectivity for GRPR while abolishing the agonistic activity of the native peptide.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C49H69N13O9 |
| Molecular Weight | 984.15 g/mol |
| Sequence | D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt |
| Appearance | Solid |
Mechanism of Action
As a competitive antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) binds to the GRPR with high affinity, thereby preventing the binding of endogenous agonists like GRP. This blockade inhibits the conformational changes in the receptor that are necessary for the activation of downstream signaling pathways. The primary signaling cascade initiated by GRPR activation involves the Gq alpha subunit of the heterotrimeric G protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By preventing the initial binding of the agonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) effectively abrogates this entire signaling cascade.
Figure 1: GRPR signaling pathway and the antagonistic action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Receptor Binding Affinity
The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the different bombesin receptor subtypes has been characterized through in vitro competition binding assays. These studies demonstrate its high selectivity for the GRPR.
| Receptor Subtype | Cell Line / Tissue | Radioligand | Binding Affinity (Ki/IC50) |
| GRPR (BB2) | PC-3 (human prostate cancer) | [125I-Tyr4]bombesin | Ki: 10.7 ± 1.06 nM[2] |
| NMBR (BB1) | Human gut carcinoid tumor | Not specified | IC50: >1000 nM[3] |
| BRS-3 (BB3) | Human lung carcinoid tumor | Not specified | IC50: >1000 nM[3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
The synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is typically achieved through automated or manual solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Principle: The peptide is assembled step-by-step on an insoluble resin support. The N-terminus of each incoming amino acid is protected by a base-labile Fmoc group, while the side chains are protected by acid-labile groups.
General Methodology:
-
Resin Selection and Swelling: A suitable resin, such as Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The resin is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF, exposing the free amine for the next coupling step.
-
Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM). The activated amino acid is then added to the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Figure 2: General workflow for the solid-phase synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) using Fmoc chemistry.
In Vitro Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the peptide for GRPR.
Materials:
-
PC-3 cells (or another GRPR-expressing cell line)
-
[125I-Tyr4]bombesin (radioligand)
-
Binding buffer (e.g., RPMI 1640 with 0.1% BSA)
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations
-
Multi-well cell culture plates
-
Gamma counter
Protocol:
-
Cell Seeding: Seed PC-3 cells in multi-well plates and grow to confluence.
-
Assay Preparation: On the day of the experiment, wash the cells with binding buffer.
-
Competition Reaction: Add a fixed concentration of [125I-Tyr4]bombesin and varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled bombesin).
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or 37°C) for a defined period to reach equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells rapidly with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells (e.g., with NaOH) and transfer the lysate to tubes for radioactivity counting in a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor peptide. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Fluorometric Calcium Release Assay
Objective: To assess the antagonistic activity of the peptide by measuring its ability to block agonist-induced intracellular calcium mobilization.
Materials:
-
GRPR-expressing cells (e.g., PC-3)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Bombesin or GRP (agonist)
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom multi-well plate.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Wash the cells and add (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations. Incubate for a short period.
-
Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of the agonist (bombesin or GRP) into the wells.
-
Post-injection Measurement: Immediately after injection, continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: The antagonistic effect is determined by the reduction in the agonist-induced fluorescence signal in the presence of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). The results are typically expressed as a percentage of the maximal agonist response.
In Vivo Applications
In preclinical studies, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is frequently used as a blocking agent to demonstrate the specificity of GRPR-targeted imaging agents in biodistribution and PET/SPECT imaging studies. A co-injection of an excess of this antagonist with a radiolabeled GRPR-targeting agent will saturate the GRPRs, leading to a significant reduction in the uptake of the radiotracer in GRPR-positive tissues and tumors, thereby confirming receptor-mediated accumulation.
Conclusion
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a well-characterized and highly selective antagonist of the Gastrin-Releasing Peptide Receptor. Its robust biochemical profile, including high binding affinity for GRPR and potent antagonistic activity, makes it an indispensable research tool. The detailed protocols provided in this guide for its synthesis and in vitro characterization will be valuable for researchers in the fields of oncology, molecular imaging, and drug development who are investigating the role of the GRPR in health and disease.
References
The Structural Landscape of Bombesin Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural characteristics of bombesin receptor antagonists. It delves into the core chemical features of both peptide and non-peptide antagonists, presents comparative quantitative data, and outlines detailed experimental protocols for their characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanism of action and evaluation.
Introduction to Bombesin Receptors and Their Antagonists
The bombesin family of peptides, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), plays a crucial role in a variety of physiological processes by activating specific G protein-coupled receptors (GPCRs).[1] In mammals, there are three primary bombesin receptor subtypes: the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3).[1][2] These receptors are particularly attractive therapeutic targets as their overexpression is implicated in the pathology of several human cancers, including those of the prostate, breast, and lung, where they can stimulate tumor growth.[3][4]
Bombesin receptor antagonists are molecules designed to block the binding of endogenous ligands like GRP, thereby inhibiting downstream signaling pathways that promote cell proliferation and other cancer-related processes.[4] The development of potent and selective antagonists is a key strategy in oncology for both therapeutic intervention and diagnostic imaging.[4][5] These antagonists fall into two main structural categories: peptide-based and non-peptide small molecules.
Structural Classes of Bombesin Receptor Antagonists
The quest for effective bombesin receptor antagonists has led to the development of diverse chemical structures. Understanding these structural classes is fundamental to designing novel and more potent inhibitors.
Peptide-Based Antagonists
Early efforts in developing bombesin antagonists focused on modifying the native peptide ligands. These antagonists are typically analogs of the C-terminal fragment of bombesin or substance P.[6][7] Key structural modifications that confer antagonistic properties include:
-
D-Amino Acid Substitution: The introduction of D-amino acids, particularly at position 6 (e.g., D-Phe), enhances stability against enzymatic degradation and can induce a conformational change that prevents receptor activation.[7][8]
-
Reduced Peptide Bonds: Replacing the peptide bond (-CO-NH-) with a reduced bond (-CH2-NH-) between specific residues, often at positions 13 and 14, is a critical modification for potent antagonism.[7] This alteration changes the peptide backbone's geometry.
-
C-Terminal Modification: Alterations at the C-terminus, such as the removal of the terminal methionine (des-Met) and its replacement with other amino acids like leucine, often coupled with amidation or alkylamidation, are common strategies to create antagonists.[7][9]
-
Constrained Analogs: The incorporation of conformationally constrained amino acid analogs, such as D-Tpi (D-tetrahydrocarbolinecarboxylic acid) in place of Trp, can lock the peptide into an inactive conformation with high receptor affinity.[7]
Prominent examples of peptide-based antagonists include RC-3095 and Demobesin 1.[7][10]
Non-Peptide Antagonists
Non-peptide antagonists offer several advantages over their peptide counterparts, including improved oral bioavailability and metabolic stability. These small molecules have been identified through high-throughput screening and rational drug design. Their structures are more diverse and do not necessarily mimic the peptide backbone. PD 176252 is a well-characterized non-peptide antagonist that exhibits high affinity for both BB1 and BB2 receptors.[11][12] The development of non-peptide antagonists represents a significant advancement in the field, offering a different avenue for therapeutic intervention.
Quantitative Comparison of Bombesin Receptor Antagonists
The efficacy of bombesin receptor antagonists is quantified by their binding affinity (Ki or Kd) and their functional potency (IC50). The following tables summarize key quantitative data for representative peptide and non-peptide antagonists, allowing for a direct comparison of their performance under various experimental conditions.
| Antagonist | Class | Target Receptor(s) | Binding Affinity (Ki/IC50) | Cell Line/Tissue | Reference(s) |
| RC-3095 | Peptide | GRPR (BB2) | High affinity (specific values not consistently reported in provided text) | Various cancer cell lines | [7] |
| Demobesin 1 | Peptide | GRPR (BB2) | IC50 in the low nanomolar range | HEK293-GRPR, PC3, human prostate cancer | [10][13] |
| PD 176252 | Non-peptide | BB1 and BB2 | 0.17 nM (human BB1), 1.0 nM (human BB2) | N/A | [11] |
| [D-Phe12,Leu14]-Bombesin | Peptide | Bombesin Receptors | Potent antagonist (specific values not provided) | N/A | [14] |
| Bantag-1 | Peptide | BRS-3 (BB3) | IC50 of 2-8 nM | Human and rodent BRS-3 expressing cells | [15] |
| ML-18 | Non-peptide | BRS-3 (BB3) | IC50 of 4.8 µM | N/A | [16] |
| NOTA-P2-RM26 | Peptide | GRPR (BB2) | IC50 = 1.24 ± 0.29 nM (In-labeled), 0.91 ± 0.19 nM (Ga-labeled) | PC-3 cells | [5] |
Note: Ki and IC50 values can vary significantly based on the specific radioligand used, cell line, and assay conditions. The data presented are for comparative purposes.
Bombesin Receptor Signaling Pathways
Bombesin receptors primarily signal through the Gαq protein pathway.[11] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade can subsequently activate mitogenic pathways, such as the PI3K/Akt and ERK pathways, promoting cell proliferation.[2][3] Bombesin receptor antagonists competitively block the initial agonist binding step, thereby inhibiting this entire downstream signaling cascade.
Caption: Bombesin Receptor Signaling Pathway.
Experimental Protocols for Antagonist Characterization
The characterization of bombesin receptor antagonists relies on a suite of in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay
This assay quantifies the ability of an antagonist to displace a radiolabeled ligand from the bombesin receptor, allowing for the determination of its binding affinity (Ki).[13]
Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells overexpressing the target bombesin receptor subtype via homogenization and differential centrifugation.
-
Incubation: Incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr⁴]bombesin) and a range of concentrations of the unlabeled antagonist.[13]
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures an antagonist's ability to inhibit the increase in intracellular calcium concentration induced by an agonist.[10][13]
Methodology:
-
Cell Culture: Plate cells endogenously or recombinantly expressing the bombesin receptor of interest in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[11]
-
Antagonist Pre-incubation: Incubate the cells with various concentrations of the antagonist.
-
Agonist Stimulation: Add a fixed concentration of a bombesin receptor agonist (e.g., GRP) to stimulate the cells.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 of the antagonist for the inhibition of the agonist-induced calcium response.
Caption: Calcium Mobilization Assay Workflow.
Receptor Internalization Assay
This assay assesses whether a compound acts as an agonist (inducing receptor internalization) or an antagonist (blocking agonist-induced internalization).[10][13]
Methodology:
-
Cell Culture: Use cells expressing a tagged version of the bombesin receptor (e.g., HA-tagged) grown on coverslips or in multi-well plates.
-
Treatment: Treat the cells with the vehicle, an agonist (e.g., bombesin), the antagonist alone, or a combination of the agonist and antagonist for a defined period at 37°C.
-
Immunofluorescence (Qualitative): Fix the cells, permeabilize them, and stain with an antibody against the tag. Visualize the receptor localization using fluorescence microscopy. Agonist treatment will show a punctate intracellular staining pattern, while antagonist treatment should show membrane staining similar to the control.
-
ELISA (Quantitative): A cell-surface ELISA can be used to quantify the amount of receptor remaining on the cell surface after treatment.[13] A decrease in the surface receptor signal indicates internalization.
Conclusion
The development of bombesin receptor antagonists has evolved from peptide modifications to the discovery of potent non-peptide small molecules. The structural diversity of these antagonists provides a rich scaffold for the design of next-generation therapeutics and diagnostics. A thorough understanding of their structure-activity relationships, coupled with robust experimental characterization using standardized protocols, is essential for advancing these promising agents from the laboratory to clinical applications in oncology and beyond.
References
- 1. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 3. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a high-affinity NOTA-conjugated bombesin antagonist for GRPR-targeted tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the development of potent bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide structural requirements for antagonism differ between the two mammalian bombesin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
A Technical Guide to the GRPR Binding Affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the bombesin analog (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR). Also known by its designation RC-3095, this synthetic peptide is a critical tool in cancer research and drug development due to the overexpression of GRPR in various malignancies, including prostate, breast, and lung cancers.[1][2] This document outlines its binding affinity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Quantitative Binding Affinity Data
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) functions as a competitive antagonist, effectively blocking the binding of the natural ligand, Gastrin-Releasing Peptide (GRP), to its receptor.[1][3] Its binding affinity has been quantified using cell-based competitive binding assays, which measure the concentration of the compound required to displace a radiolabeled ligand from the receptor.
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The Ki for this peptide was determined to be 10.7 ± 1.06 nM in a competitive binding assay using human prostate cancer PC-3 cells, which are known to overexpress GRPR.[4]
| Compound | Receptor | Cell Line | Radioligand | Binding Affinity (Ki) [nM] | Reference |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR | PC-3 | [¹²⁵I-Tyr⁴]bombesin | 10.7 ± 1.06 | [4] |
Experimental Protocols
The determination of the binding affinity (Ki value) for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is typically achieved through a radioligand competitive binding assay.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of the test compound for GRPR.
Materials:
-
Cell Line: Human prostate cancer PC-3 cells, which endogenously express a high density of GRPR.[5]
-
Radioligand: ¹²⁵I-[Tyr⁴]Bombesin, a high-affinity radiolabeled agonist for GRPR.[4][5]
-
Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
Binding Buffer: A buffer solution, such as RPMI 1640 with 0.1% BSA, to maintain physiological conditions.[5]
-
Washing Buffer: Ice-cold buffer to remove unbound radioligand.[5]
-
Instrumentation: Gamma counter for detecting radioactivity.[5]
Procedure:
-
Cell Culture: PC-3 cells are cultured to near confluency and then seeded into multi-well plates to adhere overnight.[5]
-
Assay Setup: The cell culture medium is replaced with the binding buffer.
-
Competition Reaction:
-
A fixed concentration of the radioligand ([¹²⁵I-Tyr⁴]bombesin) is added to all wells.[4][5]
-
Serial dilutions of the unlabeled test compound, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), are added to compete for receptor binding.[6]
-
Control wells are included for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of unlabeled bombesin).[5][6]
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[5]
-
Washing: The incubation medium is aspirated, and the cells are washed multiple times with ice-cold washing buffer to remove any unbound radioligand.[5]
-
Cell Lysis and Detection: Cells are lysed, and the radioactivity within the cell lysates, corresponding to the amount of bound radioligand, is measured using a gamma counter.[5]
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[6]
-
The percentage of specific binding is plotted against the concentration of the test compound.[6]
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a dose-response curve.[6]
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations: Workflows and Signaling Pathways
Competitive Binding Assay Workflow
The following diagram illustrates the key steps involved in the competitive binding assay used to determine the binding affinity of the GRPR antagonist.
GRPR Signaling Pathway and Antagonist Inhibition
GRPR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit.[1][6] Agonist binding, such as by GRP, triggers a conformational change that activates Gαq, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 induces the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][6] This cascade ultimately drives cellular responses like proliferation and migration.[2]
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts by competitively binding to GRPR, thereby preventing GRP from initiating this signaling cascade.[1][6]
References
The Discovery and Synthesis of Novel Bombesin Analogs: A Technical Guide for Drug Development Professionals
The bombesin (BBN) family of peptides and their receptors, particularly the gastrin-releasing peptide receptor (GRPR), represent a significant avenue in oncological research. Overexpressed in a variety of malignancies including prostate, breast, and lung cancers, the GRPR is a prime target for the development of diagnostic and therapeutic agents. This guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel bombesin analogs, tailored for researchers and professionals in drug development.
Core Principles in Bombesin Analog Design
The development of novel BBN analogs is primarily driven by the need to optimize their pharmacokinetic and pharmacodynamic properties for clinical applications. Key objectives include enhancing receptor affinity and specificity, improving in vivo stability, and tailoring the peptide's function as either an agonist for therapeutic applications or an antagonist for diagnostic imaging. The native bombesin peptide, a 14-amino acid chain, serves as the foundational template. Modifications are systematically introduced to this sequence to achieve desired characteristics. For instance, the C-terminal region, Trp-Ala-Val-Gly-His-Leu-Met-NH2, is crucial for receptor binding and is a frequent site of modification.
Synthetic Methodologies: Solid-Phase Peptide Synthesis
The synthesis of bombesin analogs is predominantly achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for creating peptide chains. This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Detailed Protocol for Solid-Phase Peptide Synthesis of a BBN Analog
This protocol outlines a standard procedure for the manual synthesis of a bombesin analog using the Fmoc/tBu strategy.
-
Resin Preparation: A Rink Amide MBHA resin is typically used as the solid support. The resin is swelled in dimethylformamide (DMF) for 30 minutes prior to synthesis.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. This is followed by extensive washing with DMF to remove residual piperidine.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin, and the reaction is allowed to proceed for 1-2 hours. The completion of the coupling reaction is monitored using a Kaiser test.
-
Washing: Following each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Experimental Evaluation of Novel Analogs
A rigorous evaluation process is essential to characterize the biological activity and potential clinical utility of newly synthesized BBN analogs. This involves a series of in vitro and in vivo experiments.
In Vitro Receptor Binding Assays
Receptor binding affinity is a critical parameter for any new analog. It is typically determined using competitive binding assays with a radiolabeled ligand.
Protocol for Competitive Binding Assay:
-
Cell Culture: A cell line overexpressing the target receptor (e.g., PC-3 cells for GRPR) is cultured to confluence.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Setup: A constant concentration of a radiolabeled BBN analog (e.g., [^125I]-Tyr4-BBN) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test analog.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test analog that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Biodistribution Studies
Biodistribution studies in animal models are crucial for evaluating the in vivo targeting capabilities and pharmacokinetic profile of a novel analog.
Protocol for Biodistribution Study in a Xenograft Mouse Model:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a human cancer cell line that overexpresses the target receptor (e.g., PC-3 cells). Tumors are allowed to grow to a suitable size.
-
Radiolabeling: The BBN analog is labeled with a suitable radionuclide for imaging and biodistribution studies (e.g., Gallium-68 for PET imaging).
-
Injection: A known amount of the radiolabeled analog is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection, the mice are euthanized, and major organs and tissues, including the tumor, are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Expression: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the uptake of the analog in different tissues and provides an indication of its tumor-targeting efficacy and clearance profile.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of representative bombesin analogs.
| Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| BBN | GRPR | 1.5 | |
| NMBR | 30 | ||
| BRS-3 | >1000 | ||
| AMBA | GRPR | 2.1 | |
| NMBR | 150 | ||
| BRS-3 | >1000 | ||
| RM26 | GRPR | 0.8 | |
| NMBR | 120 | ||
| BRS-3 | >1000 |
| Analog | Animal Model | Tumor Uptake (%ID/g at 1h p.i.) | Kidney Uptake (%ID/g at 1h p.i.) | Reference |
| [^68Ga]AMBA | PC-3 Xenograft | 10.5 ± 1.2 | 25.1 ± 3.5 | |
| [^68Ga]RM26 | PC-3 Xenograft | 15.2 ± 2.1 | 18.5 ± 2.8 | |
| [^177Lu]RM2 | PC-3 Xenograft | 12.8 ± 1.9 | 1.5 ± 0.3 |
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in bombesin analog research.
Bombesin Receptor Signaling Pathway
Caption: GRPR signaling cascade via the Gq/PLC pathway.
Workflow for Novel Bombesin Analog Development
Caption: A typical workflow for bombesin analog development.
Conclusion
The development of novel bombesin analogs is a dynamic and promising field in nuclear medicine and oncology. Through systematic chemical modifications and a robust pipeline of in vitro and in vivo evaluations, researchers are continually refining these peptides to create more effective agents for the diagnosis and treatment of cancer. The protocols and data presented in this guide offer a foundational understanding of the core methodologies employed in this critical area of drug discovery.
Methodological & Application
Application Notes and Protocols: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) In Vivo
Introduction
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the bombesin receptor family, with a high affinity for the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2] This synthetic peptide analog is a valuable tool in preclinical research for investigating the physiological and pathophysiological roles of bombesin-like peptides. Its primary applications lie in oncology, where it is utilized to inhibit the growth of various cancers that overexpress GRPR, and in nuclear medicine as a component of radiopharmaceuticals for tumor imaging and targeted radionuclide therapy.[1][2][3]
These application notes provide detailed protocols for the in vivo use of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), covering its mechanism of action, formulation, and administration for tumor growth inhibition and as a blocking agent in imaging studies.
Mechanism of Action
Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are potent mitogens for various normal and cancerous cells.[2][4] Their effects are mediated through high-affinity G protein-coupled receptors (GPCRs), primarily the GRPR.[2] Upon agonist binding, the GRPR activates intracellular signaling cascades, including the phospholipase C pathway, leading to increased intracellular calcium levels and activation of protein kinase C. This cascade ultimately stimulates cell proliferation and survival.[5]
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as a competitive antagonist, binding to the GRPR with high affinity without eliciting a downstream signal.[5] By occupying the receptor, it prevents the binding of endogenous agonists like GRP, thereby inhibiting the pro-proliferative signaling cascade.[6][7] This antagonistic action forms the basis of its utility in cancer research.
References
- 1. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (D-Phe-6,Leu-NHEt-13,des-Met-14)-Bombesin (6-14) Analogs for PET Imaging of Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled analogs of the bombesin (BBN) antagonist, (D-Phe-6,Leu-NHEt-13,des-Met-14)-Bombesin (6-14), for Positron Emission Tomography (PET) imaging of tumors expressing the Gastrin-Releasing Peptide Receptor (GRPR). The information compiled herein is intended to guide researchers in the principles, applications, and methodologies for utilizing these promising radiopharmaceuticals.
The gastrin-releasing peptide receptor (GRPR) is a G protein-coupled receptor that is overexpressed in a variety of solid tumors, including prostate, breast, lung, and pancreatic cancers, while its expression in most normal tissues is limited.[1][2] This differential expression makes GRPR an attractive target for both diagnostic imaging and targeted radionuclide therapy. Bombesin, a 14-amino acid peptide originally isolated from frog skin, and its mammalian counterpart, gastrin-releasing peptide (GRP), are natural ligands for GRPR.[1][2]
The bombesin fragment (6-14) represents the minimal sequence required for high-affinity binding to GRPR.[3] Modifications to this core sequence, such as the substitution of D-Phenylalanine at position 6 and an ethylamide-modified Leucine at position 13, coupled with the removal of Methionine at position 14, have led to the development of potent GRPR antagonists. These antagonists, when chelated and radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga), offer significant advantages for PET imaging, including potentially higher tumor-to-background ratios compared to agonist-based tracers.[4]
Core Applications
-
Non-invasive detection and staging of GRPR-positive tumors: PET imaging with radiolabeled bombesin antagonists can visualize the location and extent of primary tumors and metastatic lesions.
-
Patient stratification: Identifying patients whose tumors overexpress GRPR can help in selecting candidates for GRPR-targeted therapies.
-
Monitoring therapeutic response: Changes in tumor GRPR expression following treatment can be assessed non-invasively.
-
Drug development: These radiotracers are invaluable tools in the preclinical and clinical development of new GRPR-targeted drugs.
Data Presentation: In Vitro and In Vivo Performance of Radiolabeled Bombesin Analogs
The following tables summarize key quantitative data for various ⁶⁸Ga-labeled bombesin analogs, providing a comparative view of their performance in preclinical studies.
Table 1: In Vitro GRPR Binding Affinity of Bombesin Analogs
| Compound | Ki (nM) | Cell Line | Reference Radioligand |
| Ga-LW01158 | 5.11 ± 0.47 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |
| Ga-LW01186 | 6.94 ± 0.95 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |
| Ga-LW02002 | 11.0 ± 0.39 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |
| Ga-LW02060 | 5.57 ± 2.47 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |
| Ga-LW02080 | 21.7 ± 6.69 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |
| Ga-ProBOMB1 | 3.97 ± 0.76 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |
| Ga-TacsBOMB2 | 7.08 ± 0.65 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |
| Ga-TacsBOMB5 | 6.09 ± 0.95 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |
| ⁿᵃᵗGa-DOTA-Ava-BBN2 | 15 | PC-3 | Not Specified |
| ⁿᵃᵗSc-DOTA-Ava-BBN2 | 5 | PC-3 | Not Specified |
Table 2: In Vivo Tumor Uptake and Biodistribution of ⁶⁸Ga-Labeled Bombesin Analogs in PC-3 Xenograft Mice (1 hour post-injection)
| Radiotracer | Tumor Uptake (%ID/g) | Pancreas Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) |
| [⁶⁸Ga]Ga-LW01158 | 11.2 ± 0.65 | Low | High (renal excretion) | Low |
| [⁶⁸Ga]Ga-LW01186 | 5.87 ± 0.64 | Significant | High (renal excretion) | Significant |
| [⁶⁸Ga]Ga-LW02002 | 8.32 ± 1.20 | Low | High (renal excretion) | Low |
| [⁶⁸Ga]Ga-LW02060 | 16.8 ± 2.70 | 3.12 ± 0.89 | Moderate | Minimal |
| [⁶⁸Ga]Ga-LW02080 | 7.36 ± 1.33 | 0.38 ± 0.04 | Moderate | Minimal |
| [⁶⁸Ga]Ga-ProBOMB1 | 8.17 ± 2.57 | 4.68 ± 1.26 | High (renal excretion) | Low |
| [⁹⁹ᵐTc]Demobesin 1 | 16.2 ± 3.1 | 79.5 ± 0.8 | High (renal excretion) | Not specified |
Note: %ID/g = percentage of injected dose per gram of tissue. Biodistribution can vary based on the specific analog and linker/chelator system used.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental setup and reagents.
Protocol 1: Radiolabeling of DOTA-conjugated Bombesin Analogs with Gallium-68
This protocol describes the manual radiolabeling of a DOTA-conjugated bombesin peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler)
-
DOTA-conjugated bombesin peptide
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
HEPES buffer (2 M, pH 5.0)
-
Sterile, metal-free reaction vial
-
Heating block or water bath set to 95°C
-
C18 Sep-Pak light cartridge
-
Ethanol
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl according to the manufacturer's instructions.
-
In a sterile reaction vial, add 10-20 µg of the DOTA-conjugated bombesin peptide dissolved in sterile water.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 4.5-5.0 using sodium acetate or HEPES buffer.
-
Incubate the reaction vial at 95°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is typically required for in vivo studies.
-
For purification, if necessary, the reaction mixture can be passed through a C18 Sep-Pak cartridge, washed with water, and the final product eluted with ethanol/water. The ethanol should be evaporated before injection.
Protocol 2: In Vitro GRPR Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-radiolabeled bombesin analog by measuring its ability to compete with a radiolabeled ligand for binding to GRPR on cancer cells.
Materials:
-
GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radioligand (e.g., [¹²⁵I-Tyr⁴]Bombesin)
-
Non-radiolabeled bombesin analog (test compound)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Multi-well plates (e.g., 24-well)
-
Gamma counter
Procedure:
-
Culture PC-3 cells to near confluency in multi-well plates.
-
On the day of the experiment, wash the cells with cold binding buffer.
-
Prepare serial dilutions of the non-radiolabeled test compound.
-
In each well, add a fixed concentration of the radioligand and varying concentrations of the test compound.
-
For total binding, add only the radioligand. For non-specific binding, add the radioligand and a high concentration of unlabeled bombesin.
-
Incubate the plate at 37°C for 1-2 hours.
-
Aspirate the incubation medium and wash the cells multiple times with cold binding buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Collect the lysate and measure the radioactivity in a gamma counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vivo PET Imaging and Biodistribution Studies in Tumor-Bearing Mice
This protocol outlines the procedure for evaluating the tumor-targeting capabilities and pharmacokinetic profile of a radiolabeled bombesin analog in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
GRPR-expressing tumor cells (e.g., PC-3)
-
Radiolabeled bombesin analog
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Gamma counter and analytical balance for biodistribution
Procedure:
-
Tumor Xenograft Model: Subcutaneously inject 2-5 x 10⁶ PC-3 cells into the flank of each mouse. Allow the tumors to grow to a suitable size (e.g., 100-500 mm³).
-
PET/CT Imaging:
-
Anesthetize the tumor-bearing mouse.
-
Inject approximately 3.7-7.4 MBq (100-200 µCi) of the radiolabeled bombesin analog intravenously via the tail vein.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes). A CT scan is typically acquired for anatomical co-registration.
-
Reconstruct the PET images and analyze the radiotracer uptake in the tumor and various organs by drawing regions of interest (ROIs).
-
-
Ex Vivo Biodistribution:
-
At a predetermined time point post-injection (e.g., 1 hour), euthanize the mice.
-
Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, pancreas, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the radiotracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Blocking Study (to confirm specificity):
-
Co-inject a separate cohort of mice with the radiolabeled tracer and an excess of a non-radiolabeled GRPR antagonist (e.g., 100 µg of (D-Phe-6,Leu-NHEt-13,des-Met-14)-Bombesin (6-14)).[5][6]
-
Perform PET imaging and/or biodistribution studies as described above. A significant reduction in tumor uptake in the blocked group confirms GRPR-specific targeting.
-
Visualizations
GRPR Signaling Pathway
Upon binding of a bombesin analog (agonist), GRPR activates G proteins, leading to a cascade of intracellular events, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Antagonists, which are the focus here, bind to the receptor but do not trigger this downstream signaling.
References
- 1. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application of Bombesin Antagonists in Radionuclide Therapy: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of bombesin antagonists in targeted radionuclide therapy. The information is curated for professionals in research and drug development, offering a structured overview of the underlying principles, experimental methodologies, and key data in this promising field of oncology.
Introduction and Rationale
The gastrin-releasing peptide receptor (GRPR) is overexpressed in a variety of human cancers, including prostate, breast, small cell lung, ovarian, and gastrointestinal stromal tumors, while its expression in normal tissues is limited.[1] This differential expression makes GRPR an attractive target for molecularly targeted radionuclide therapy. Bombesin (BBN) and its analogs are peptides that bind with high affinity to GRPR.[2]
Initially, GRPR agonists were the primary focus for developing radiopharmaceuticals. However, their use has been associated with undesirable side effects, such as abdominal cramps, diarrhea, and nausea, due to receptor activation.[3][4] Furthermore, bombesin agonists have been shown to have mitogenic properties, potentially stimulating tumor growth.[3]
Bombesin antagonists, on the other hand, bind to GRPR with high affinity without activating the receptor, thus avoiding agonist-induced side effects.[1] Preclinical and clinical studies have demonstrated that radiolabeled bombesin antagonists exhibit favorable pharmacokinetics, including high tumor uptake and rapid clearance from non-target tissues, leading to improved tumor-to-background ratios.[3][5] This makes them superior candidates for targeted radionuclide therapy.
Key Bombesin Antagonists and Radionuclides
A variety of bombesin antagonists have been developed and coupled with different chelators to stably incorporate therapeutic radionuclides. The choice of radionuclide depends on its decay characteristics (e.g., particle emission, half-life) and the desired therapeutic application.
| Bombesin Antagonist | Chelator | Radionuclide(s) | Targeted Cancer(s) | Reference(s) |
| Demobesin 1 | Tetraamine-based | 188Re | Prostate Cancer | |
| DOTA-AR | DOTA | 111In, 177Lu, 90Y | Prostate Cancer | [3] |
| CB-TE2A-AR | CB-TE2A | 64Cu, 67Cu | Prostate Cancer | [3] |
| RM26 | maSSS-PEG2 | 99mTc | Prostate & Breast Cancer | [6] |
| SAR-BBN | Sarcophagine | 64Cu, 67Cu | Prostate & Breast Cancer | [7][8] |
| NeoBOMB1 | DOTA | 68Ga, 177Lu | Prostate & Breast Cancer | [7] |
GRPR Signaling Pathway and Mechanism of Antagonist Action
The gastrin-releasing peptide receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[9][10] Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10] This cascade ultimately leads to the activation of downstream pathways, such as the ERK/MAPK pathway, promoting cell proliferation and survival.[9][10]
Bombesin antagonists competitively bind to GRPR, preventing the binding of endogenous agonists like gastrin-releasing peptide (GRP) and thereby inhibiting the downstream signaling cascade.[1] In the context of radionuclide therapy, the antagonist serves as a vehicle to deliver a cytotoxic dose of radiation specifically to GRPR-expressing tumor cells.
Experimental Protocols
The development and evaluation of bombesin antagonist-based radiopharmaceuticals involve a series of in vitro and in vivo experiments.
Radiolabeling of Bombesin Antagonists
Objective: To stably chelate a therapeutic radionuclide to a bombesin antagonist conjugate.
Materials:
-
DOTA-conjugated bombesin antagonist (e.g., DOTA-AR)
-
Radionuclide solution (e.g., 177LuCl3 in HCl)
-
Ammonium acetate buffer (0.2 M, pH 5.8)
-
Gentisic acid/ascorbic acid solution
-
Sterile, pyrogen-free water
-
Heating block or water bath
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Radio-TLC scanner or gamma counter
Protocol:
-
In a sterile vial, add the DOTA-conjugated bombesin antagonist (e.g., 100 µg).
-
Add ammonium acetate buffer to the vial.
-
Add the gentisic acid/ascorbic acid solution to prevent radiolysis.
-
Carefully add the 177LuCl3 solution (e.g., 37 MBq) to the reaction mixture.
-
Adjust the pH of the reaction mixture to 5.8 if necessary.
-
Incubate the reaction mixture at 80-95°C for 20-30 minutes.[11][12]
-
After incubation, allow the vial to cool to room temperature.
-
Determine the radiochemical purity using RP-HPLC and/or radio-TLC.
-
If necessary, purify the radiolabeled antagonist using RP-HPLC.[13][14]
In Vitro Evaluation
Objective: To determine the binding affinity (IC50) of the bombesin antagonist conjugate for GRPR.
Materials:
-
GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)
-
Radiolabeled bombesin agonist (e.g., 125I-[Tyr4]-BBN)
-
Unlabeled bombesin antagonist conjugate (cold ligand) at various concentrations
-
Binding buffer (e.g., Tris-HCl with BSA and MgCl2)
-
Cell harvester and gamma counter
Protocol:
-
Plate GRPR-expressing cells in a multi-well plate and grow to confluence.
-
Wash the cells with cold binding buffer.
-
Add a constant concentration of the radiolabeled bombesin agonist to each well.
-
Add increasing concentrations of the unlabeled bombesin antagonist conjugate to the wells.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the cells with cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.
Objective: To determine the extent of internalization of the radiolabeled bombesin antagonist.
Materials:
-
GRPR-expressing cells (e.g., PC-3 cells)
-
Radiolabeled bombesin antagonist
-
Culture medium
-
Acid wash buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity
-
NaOH solution to lyse cells
-
Gamma counter
Protocol:
-
Plate GRPR-expressing cells in a multi-well plate and allow them to attach.
-
Add the radiolabeled bombesin antagonist to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, remove the medium and wash the cells with cold PBS.
-
To determine the surface-bound fraction, add acid wash buffer and incubate for 5-10 minutes on ice. Collect the supernatant.
-
To determine the internalized fraction, lyse the remaining cells with NaOH solution.
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity. Antagonists are expected to show minimal internalization compared to agonists.[4]
Objective: To confirm the antagonistic properties of the conjugate by its ability to inhibit agonist-induced calcium release.
Materials:
-
GRPR-expressing cells (e.g., PC-3 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Bombesin (agonist)
-
Bombesin antagonist conjugate
-
Fluorescence plate reader
Protocol:
-
Load the GRPR-expressing cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with the bombesin antagonist conjugate for a short period.
-
Stimulate the cells with a known concentration of bombesin.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.
-
A potent antagonist will inhibit the calcium mobilization induced by the agonist.[5]
In Vivo Evaluation
Objective: To determine the uptake and clearance of the radiolabeled antagonist in various organs and the tumor.
Materials:
-
Immunodeficient mice (e.g., nude mice) bearing GRPR-positive tumor xenografts (e.g., PC-3 tumors).[12]
-
Radiolabeled bombesin antagonist
-
Saline solution
-
Gamma counter
Protocol:
-
Inject the radiolabeled bombesin antagonist intravenously into the tail vein of the tumor-bearing mice.[8]
-
At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a group of mice.[15]
-
Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, pancreas, muscle, bone) and the tumor.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).[15]
-
Determine tumor-to-organ ratios to assess targeting efficacy.
Objective: To evaluate the therapeutic efficacy of the radiolabeled antagonist in a tumor model.
Materials:
-
Immunodeficient mice bearing GRPR-positive tumor xenografts
-
Therapeutic radiolabeled bombesin antagonist (e.g., 177Lu-DOTA-AR or 67Cu-SAR-BBN)
-
Control vehicle (e.g., saline)
-
Calipers for tumor measurement
Protocol:
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the therapeutic radiolabeled antagonist to the treatment group, often in multiple fractions.
-
Administer the control vehicle to the control group.
-
Measure tumor volumes and body weights regularly (e.g., twice a week).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, or when tumors reach a humane endpoint, euthanize the animals.
-
Compare tumor growth inhibition and overall survival between the treatment and control groups.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of various bombesin antagonist-based radiopharmaceuticals.
Table 1: In Vitro Binding Affinities (IC50 in nM)
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| Demobesin 1 | PC-3 | ~1.5 | |
| 111In-DOTA-AR | PC-3 | ~2.1 | [3] |
| 64Cu-CB-TE2A-AR | PC-3 | ~0.9 | [3] |
| 99mTc-N4-AR | PC-3 | ~1.2 | [3] |
Table 2: In Vivo Tumor Uptake (%ID/g) in PC-3 Xenografts
| Compound | Time Post-Injection | Tumor Uptake (%ID/g) | Reference(s) |
| 111In-DOTA-AR | 1 h | 10.56 ± 0.70 | [5] |
| 64Cu-CB-TE2A-AR | 1 h | 31.02 ± 3.35 | [5] |
| 99mTc-N4-AR | 1 h | 24.98 ± 5.22 | [5] |
| 68Ga-NODAGA-AR | 1 h | 7.11 ± 3.26 | [5] |
| 67Cu-SAR-BBN | 24 h | ~10 | [8] |
Conclusion
Bombesin antagonists represent a significant advancement in the development of radiopharmaceuticals for targeted radionuclide therapy. Their favorable safety profile and excellent tumor-targeting properties make them highly promising for the treatment of GRPR-positive cancers. The detailed protocols and data presented herein provide a valuable resource for researchers and drug developers working to translate these promising agents into clinical practice. Careful adherence to standardized experimental conditions is crucial for obtaining reproducible and reliable results.[13][14]
References
- 1. Radiolabeled Bombesin Analogs [mdpi.com]
- 2. Bombesin-based Radiopharmaceuticals for Imaging and Therapy of Cancers Expressing Gastrin-releasing Peptide Receptor -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 3. Bombesin Antagonist–Based Radioligands for Translational Nuclear Imaging of Gastrin-Releasing Peptide Receptor–Positive Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 64Cu-SAR-Bombesin PET-CT Imaging in the Staging of Estrogen/Progesterone Receptor Positive, HER2 Negative Metastatic Breast Cancer Patients: Safety, Dosimetry and Feasibility in a Phase I Trial [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Improving radiopeptide pharmacokinetics by adjusting experimental conditions for bombesin receptor-targeted imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Series of 111In-Labeled Bombesin Analogs as Potential Radiopharmaceuticals for Specific Targeting of Gastrin-Releasing Peptide Receptors Expressed on Human Prostate Cancer Cells | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Note: Experimental Design for GRPR Blocking Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), is a significant target in biomedical research, particularly in oncology. GRPR is overexpressed in a variety of malignancies, including prostate, breast, and lung cancers, where it mediates cell proliferation, survival, and migration.[1] Developing antagonists to block GRPR signaling is a promising therapeutic strategy.[2][3] These application notes provide a comprehensive framework for designing and executing preclinical studies in mice to evaluate the efficacy and mechanism of novel GRPR antagonists. The protocols outlined below cover essential in vitro characterization and subsequent in vivo validation using tumor xenograft models.
Overall Experimental Workflow
A typical GRPR antagonist development program follows a structured progression from initial in vitro screening to conclusive in vivo efficacy studies. This workflow ensures that only candidates with optimal characteristics advance to more complex and resource-intensive animal studies.
Figure 1: High-level experimental workflow for GRPR antagonist studies.
In Vitro Characterization Protocols
Before proceeding to animal models, the antagonist's affinity for GRPR and its ability to block downstream signaling must be quantified.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (IC₅₀/Kᵢ) of the test antagonist by measuring its ability to compete with a radiolabeled ligand for GRPR binding.
-
Cell Line: PC-3 human prostate cancer cells, which endogenously overexpress GRPR.[4]
-
Materials:
-
Procedure:
-
Seed PC-3 cells in 24-well plates and culture overnight to reach 80-90% confluency.[4]
-
Wash cells once with binding buffer.
-
Add increasing concentrations of the test antagonist to the wells.
-
Add a fixed concentration of ¹²⁵I-[Tyr⁴]Bombesin (typically at or below its Kₔ) to all wells.[4]
-
For non-specific binding control wells, add a high concentration of an unlabeled GRPR ligand. For total binding, add only the radioligand.[4]
-
Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.
-
Aspirate the medium and wash the cells three times with ice-cold wash buffer.
-
Lyse the cells with 1 M NaOH and transfer the lysate to tubes.
-
Measure radioactivity using a gamma counter.
-
Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of the antagonist to determine the IC₅₀.
-
Protocol 2: Calcium Mobilization Assay
GRPR activation leads to a Gαq-mediated signaling cascade, resulting in the release of intracellular calcium.[4] This assay measures the antagonist's potency by quantifying its ability to block agonist-induced calcium flux.
-
Cell Line: PC-3 or HEK293 cells expressing GRPR.
-
Materials:
-
Procedure:
-
Seed cells in 96-well plates and culture overnight.[6]
-
Prepare the dye-loading solution with Fluo-4 AM according to the manufacturer's protocol and add it to the cells.[5]
-
Incubate for 45-60 minutes at 37°C, protected from light.[7]
-
During incubation, prepare a compound plate with various concentrations of the test antagonist, followed by a fixed concentration of the GRP agonist.
-
Wash the cells with assay buffer.
-
Place the cell plate in the fluorescence plate reader. Record a stable baseline fluorescence for 10-20 seconds.[6]
-
The instrument injects the antagonist solution; incubate for a specified time (e.g., 10-15 minutes).
-
The instrument then injects the GRP agonist and continues to record fluorescence intensity over time (typically 2-3 minutes).
-
The response is quantified as the peak fluorescence intensity minus the baseline.
-
Plot the response against the antagonist concentration to determine the IC₅₀ for functional inhibition.
-
Data Presentation: In Vitro Characteristics
| Compound | Target | Binding Affinity IC₅₀ (nM)[8] | Functional Antagonism IC₅₀ (nM)[9] |
| Test Antagonist | GRPR | 4.5 ± 0.7 | 8.2 ± 1.5 |
| Reference Antagonist | GRPR | 2.1 ± 0.4 | 5.5 ± 0.9 |
| Vehicle Control | N/A | >10,000 | >10,000 |
GRPR Signaling Pathway
GRPR activation initiates a well-defined signaling cascade. An effective antagonist competitively binds to the receptor, preventing the endogenous ligand (GRP) from binding and thereby inhibiting downstream signaling.
Figure 2: GRPR Gαq signaling pathway and antagonist point of action.[4]
In Vivo Study Protocols
In vivo studies in mouse models are critical for evaluating the therapeutic efficacy and pharmacokinetic properties of a GRPR antagonist.
Protocol 3: Tumor Xenograft Model and Efficacy Study
This protocol describes how to establish a tumor model and assess the anti-tumor activity of the GRPR antagonist.
-
Animal Model: Male athymic nude mice (e.g., NCr-nu/nu), 5-6 weeks old.[10]
-
Procedure:
-
Tumor Inoculation: Subcutaneously inject 2–5 x 10⁶ PC-3 cells suspended in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel into the right flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Treatment and Monitoring: Administer treatments according to the schedule for 21-28 days. Monitor animal body weight and general health daily. Measure tumor volumes 2-3 times weekly.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize mice. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Analysis: Compare tumor growth rates and final tumor weights between groups. Calculate Tumor Growth Inhibition (TGI).
-
Protocol 4: In Vivo Biodistribution Study
If the antagonist is radiolabeled (e.g., with ¹¹¹In, ¹⁷⁷Lu, or ⁶⁸Ga), a biodistribution study is essential to determine its uptake in the tumor versus normal organs.
-
Animal Model: PC-3 tumor-bearing nude mice (as prepared in Protocol 3).[2]
-
Radiolabeled Agent: Radiolabeled GRPR antagonist.
-
Procedure:
-
Once tumors are established, inject a known amount of the radiolabeled antagonist (e.g., 30-100 kBq) via the tail vein into cohorts of mice (n=4 per time point).[2][15]
-
At designated time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize the mice.[16]
-
Collect blood and dissect key organs of interest (tumor, pancreas, kidneys, liver, spleen, muscle, bone, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each organ, expressed as the percentage of the injected dose per gram of tissue (%ID/g).[17]
-
Data Presentation: In Vivo Studies
Table 1: Tumor Growth Inhibition in PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Test Antagonist | 10 | 750 ± 95 | 40% |
| Test Antagonist | 30 | 480 ± 70 | 61.6% |
Table 2: Biodistribution of Radiolabeled Antagonist in PC-3 Xenograft Mice (%ID/g)
| Organ | 1 Hour p.i. | 4 Hours p.i. | 24 Hours p.i. |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.1 | 0.1 ± 0.03 |
| Tumor | 10.2 ± 1.5 | 8.5 ± 1.1 | 4.3 ± 0.8 |
| Pancreas (GRPR+) | 15.1 ± 2.0 | 9.8 ± 1.3 | 2.1 ± 0.5 |
| Kidneys | 5.5 ± 0.9 | 3.1 ± 0.6 | 1.0 ± 0.2 |
| Liver | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.5 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.1 ± 0.02 |
Relationship Between In Vitro and In Vivo Performance
The ultimate goal is to identify antagonists that exhibit a strong correlation between high in vitro affinity/potency and robust in vivo anti-tumor efficacy. This relationship is a key selection criterion for clinical development.
Figure 3: Logical relationship for lead candidate selection.
Conclusion
The successful evaluation of a GRPR antagonist requires a systematic approach combining robust in vitro characterization with well-designed in vivo studies. The protocols and workflows described here provide a standardized framework for assessing the binding affinity, functional potency, and anti-tumor efficacy of novel GRPR-blocking agents in mice. Careful execution of these experiments and clear presentation of quantitative data are essential for identifying promising therapeutic candidates for further development.
References
- 1. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 12. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of Gastrin-Releasing Peptide as a Mediator for 5′-Guanidinonaltrindole-Induced Compulsive Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the bombesin receptor antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). This synthetic peptide is a valuable tool in cancer research and studies involving G protein-coupled receptor (GPCR) signaling.
Peptide Information
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent antagonist of bombesin (BBN) receptors, which are often overexpressed in various cancers.[1][2][3] Its targeted action makes it a subject of interest for both basic research and therapeutic development.
| Property | Value | Reference |
| Molecular Weight | 984.15 g/mol | [1][2] |
| Chemical Formula | C49H69N13O9 | [1][2] |
| Biological Activity | Bombesin Receptor Antagonist | [1][2][3] |
| Appearance | Lyophilized white powder | |
| Storage (Lyophilized) | -20°C for long-term storage | [4] |
Solubility and Stability
Solubility:
It is recommended to first attempt dissolution in sterile, purified water.[1] For peptides that are difficult to dissolve in water, particularly those with hydrophobic residues, the use of a small amount of a co-solvent like Dimethyl Sulfoxide (DMSO) followed by dilution with aqueous buffer is a common strategy.[1][4]
| Solvent | General Recommendation |
| Water | Recommended as the first solvent to try. |
| DMSO | Use a minimal amount to initially dissolve the peptide, then dilute with an aqueous buffer. |
| Ethanol | Not generally recommended as a primary solvent for peptides unless specified by the manufacturer. |
Stability:
Peptide solutions are significantly less stable than their lyophilized form.[4] For maximal stability, stock solutions should be prepared fresh. If storage is necessary, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4] The optimal pH for storing peptide solutions is typically between 5 and 7.[4]
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C or -80°C | [5] |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | [4][5] |
| pH of Solution | 5-7 | [4] |
| Long-term Storage | Not recommended for solutions | [6] |
Experimental Protocols
Preparation of a 1 mM Aqueous Stock Solution
This protocol describes the preparation of a 1 mM stock solution of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in sterile water.
Materials:
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (lyophilized powder)
-
Sterile, purified water (e.g., cell culture grade, nuclease-free)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.[4]
-
Calculate the Required Volume of Solvent:
-
Determine the mass of the peptide in the vial (e.g., 1 mg).
-
Use the molecular weight (984.15 g/mol ) to calculate the volume of solvent needed for a 1 mM stock solution.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example for 1 mg: Volume (L) = 0.001 g / (984.15 g/mol * 0.001 mol/L) = 0.001016 L = 1.016 mL
-
-
-
Reconstitution:
-
Carefully add the calculated volume of sterile water to the vial containing the peptide.
-
Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Label each aliquot clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of a Stock Solution in DMSO
If the peptide exhibits poor solubility in water, this protocol using DMSO as a co-solvent can be followed.
Materials:
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (lyophilized powder)
-
High-purity DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Peptide: As in the previous protocol, allow the peptide vial to reach room temperature before opening.
-
Initial Dissolution in DMSO:
-
Add a small, precise volume of DMSO to the peptide vial (e.g., 50-100 µL).[1]
-
Gently vortex until the peptide is fully dissolved.
-
-
Dilution with Aqueous Buffer:
-
Slowly add the sterile aqueous buffer to the DMSO concentrate to reach the desired final concentration and volume. Be mindful that adding the aqueous buffer too quickly can sometimes cause the peptide to precipitate.
-
-
Aliquoting and Storage:
-
Aliquot the final stock solution into single-use, sterile tubes.
-
Label appropriately and store at -20°C or -80°C.
-
Visualization of Signaling Pathway and Experimental Workflow
Bombesin Receptor Signaling Pathway
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as an antagonist at bombesin receptors, which are Gq/11 protein-coupled receptors. The canonical signaling pathway initiated by the activation of these receptors involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, culminating in various cellular responses, including cell proliferation.
Caption: Bombesin Receptor Signaling Pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a peptide stock solution.
Caption: Peptide Stock Solution Preparation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | CymitQuimica [cymitquimica.com]
- 3. amsbio.com [amsbio.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 6. bachem.com [bachem.com]
Application Notes and Protocols: Dosage Calculation for Bombesin Antagonists in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practicalities of determining appropriate dosages for bombesin antagonists in preclinical animal models. This document outlines the theoretical basis for dosage calculation, summarizes effective doses from published studies, and offers detailed protocols for in vivo evaluation.
Introduction to Bombesin Antagonists and Their Therapeutic Potential
Bombesin (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that mediate a range of physiological processes, including smooth muscle contraction, secretion from exocrine and endocrine glands, and cellular growth.[1] Their effects are mediated through bombesin receptors, primarily the GRP receptor (GRPR or BB2) and the neuromedin B receptor (NMBR or BB1).[1] Notably, these receptors are overexpressed in a variety of human cancers, including those of the prostate, breast, lung, pancreas, and stomach, where their activation can promote tumor growth.[2][3][4] Consequently, antagonists of bombesin receptors have emerged as promising therapeutic agents for cancer treatment.[2][5]
Principles of Dosage Calculation for Bombesin Antagonists in Animal Models
The determination of an effective and non-toxic dose of a bombesin antagonist for in vivo studies is a critical step in preclinical drug development. A systematic approach involves a combination of theoretical calculations and empirical testing.
Initial Dose Estimation using Allometric Scaling
Allometric scaling is a widely used method to estimate the starting dose of a drug in a different species based on its known effective dose in another.[6][7] This method accounts for differences in metabolic rates between species, which are correlated with body surface area. The fundamental principle is that larger animals have slower metabolic rates and therefore require a smaller drug dose on a weight basis.[6]
The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)
Conversely, to calculate an initial animal dose from a known human dose or a dose from another animal species, the formula can be adapted. For converting a dose from humans to animals, the following formula is commonly used:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km) [8]
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).[8]
Table 1: Km Factors for Different Species [8]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.6 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Example Calculation:
If a hypothetical effective dose of a bombesin antagonist in humans is 1 mg/kg, the starting dose for a mouse study could be estimated as follows:
Mouse Dose (mg/kg) = 1 mg/kg * (37 / 3) ≈ 12.3 mg/kg
It is crucial to note that allometric scaling provides an initial estimate, and further dose-ranging studies are essential to determine the optimal dose for a specific animal model and therapeutic indication.
Dose Selection Based on Preclinical Data
A more direct approach for determining the dosage of a new bombesin antagonist is to reference the effective doses of structurally similar and well-characterized antagonists from published preclinical studies. The following tables summarize the dosages of several bombesin antagonists that have been evaluated in various animal models.
Table 2: Dosages of Peptide-Based Bombesin Antagonists in Animal Models
| Antagonist | Animal Model | Cancer Cell Line | Dose | Administration Route | Key Findings |
| RC-3095 | Nude Mice | Hs746T (Gastric) | 10 µg, twice daily | Subcutaneous (s.c.) injection | Inhibited tumor growth, decreased tumor volume and weight.[4] |
| Nude Mice | CFPAC-1 (Pancreatic) | 10 µg, twice daily | s.c. injection | Significantly decreased tumor volume and prolonged tumor volume doubling time.[3] | |
| Nude Mice | H-69 (SCLC) | 10 µ g/day | s.c. injection | Decreased tumor volume by ~50% and reduced EGF-R levels.[2] | |
| Nude Mice | HT-29 (Colon) | 20 µ g/day | s.c. injection or continuous infusion via osmotic minipumps | Significantly decreased tumor volume and weight.[9] | |
| BDF Mice | MXT (Mammary) | 100 µg (single dose) | s.c. injection | Reduced levels and mRNA expression of epidermal growth factor receptors.[10] | |
| RC-3940-II | Nude Mice | H-69 (SCLC) | 10 µ g/day | s.c. injection | Decreased tumor volume by 60-70% and reduced EGF-R levels.[2] |
Table 3: Dosages of Non-Peptide Bombesin Antagonists in Animal Models
| Antagonist | Animal Model | Cancer Cell Line | Dose | Administration Route | Key Findings |
| PD 176252 | Nude Mice | NCI-H1299 (Lung) | Not specified in vivo | Not specified | Inhibits NCI-H1299 xenograft proliferation with an IC50 of 5 µM.[11] |
Experimental Protocols
The following protocols provide a general framework for the in vivo evaluation of bombesin antagonists. Specific parameters should be optimized based on the antagonist being tested, the animal model, and the research question.
Protocol for Evaluating the Efficacy of a Bombesin Antagonist in a Xenograft Mouse Model
Objective: To determine the anti-tumor efficacy of a bombesin antagonist in a subcutaneous xenograft mouse model.
Materials:
-
Bombesin antagonist of interest
-
Vehicle for dissolving the antagonist (e.g., sterile saline, DMSO)
-
Cancer cell line known to express bombesin receptors (e.g., PC-3, HT-29, H-69)
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor implantation
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (typically 1-5 x 10^6 cells per injection).
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Animal Grouping and Treatment Initiation: Once the tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Subcutaneous Injection: Prepare the bombesin antagonist solution in the appropriate vehicle at the desired concentration. Administer the antagonist via subcutaneous injection at the predetermined dose and schedule (e.g., once or twice daily).[3][4]
-
Continuous Infusion: For continuous administration, load osmotic minipumps with the bombesin antagonist solution according to the manufacturer's instructions. Surgically implant the minipumps subcutaneously in the mice.[9]
-
-
Data Collection and Analysis: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, gene expression).
-
Statistical Analysis: Compare the tumor growth rates, final tumor volumes, and tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol for In Vivo Biodistribution Study of a Radiolabeled Bombesin Antagonist
Objective: To determine the tissue distribution and tumor uptake of a radiolabeled bombesin antagonist.
Materials:
-
Radiolabeled bombesin antagonist (e.g., with 18F, 99mTc)
-
Tumor-bearing mice (as described in Protocol 3.1)
-
Gamma counter or PET/SPECT scanner
-
Anesthesia
-
Dissection tools
Procedure:
-
Animal Preparation: Prepare tumor-bearing mice as described in Protocol 3.1.
-
Radiotracer Injection: Intravenously inject a known amount of the radiolabeled bombesin antagonist into the tail vein of each mouse.[12]
-
Biodistribution Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24 hours).
-
Tissue Harvesting and Measurement:
-
Collect blood samples via cardiac puncture.
-
Dissect and weigh major organs and tissues of interest (e.g., tumor, pancreas, kidneys, liver, muscle).
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Determine the tumor-to-organ ratios to assess the specificity of tumor uptake.
-
-
Imaging (Optional): For PET or SPECT imaging, anesthetize the mice and acquire images at specified time points after radiotracer injection.
Visualization of Pathways and Workflows
Bombesin Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon bombesin binding to its G protein-coupled receptors (GPCRs).
Caption: Simplified signaling pathway of bombesin receptors leading to cell proliferation.
Experimental Workflow for Bombesin Antagonist Evaluation
This diagram outlines the typical workflow for the preclinical evaluation of a novel bombesin antagonist.
Caption: General workflow for the preclinical evaluation of bombesin antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. ecronicon.net [ecronicon.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. rndsystems.com [rndsystems.com]
- 12. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing GRPR-Expressing Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the culture and experimental manipulation of cancer cell lines expressing the Gastrin-Releasing Peptide Receptor (GRPR). GRPR, a G protein-coupled receptor, is frequently overexpressed in various malignancies, including prostate, breast, lung, and pancreatic cancers, making it a critical target for cancer diagnosis and therapy.[1][2][3] The following protocols and data are designed to facilitate reproducible and effective research involving GRPR-expressing cancer cells.
Data Presentation: Cell Culture Conditions
Successful experimentation begins with optimal and consistent cell culture. The following table summarizes the recommended culture conditions for several commonly used GRPR-expressing cancer cell lines.
| Cell Line | Cancer Type | Basal Medium | Serum | Supplements | Culture Atmosphere |
| A549 | Lung Adenocarcinoma | F-12K Medium or DMEM | 10% FBS | 1% Penicillin-Streptomycin | 5% CO₂, 37°C |
| A427 | Lung Carcinoma | RPMI-1640 | 10% FBS | 1% Penicillin-Streptomycin | 5% CO₂, 37°C |
| PC-3 | Prostate Adenocarcinoma | F-12K Medium or DMEM/F12 | 10% FBS | 1% Penicillin-Streptomycin, L-glutamine, Sodium Pyruvate | 5% CO₂, 37°C |
| MDA-MB-231 | Breast Adenocarcinoma | Leibovitz's L-15 Medium or DMEM | 10-15% FBS | 2mM L-Glutamine, 1% Penicillin-Streptomycin | 100% Air, 37°C (for L-15) or 5% CO₂, 37°C (for DMEM)[2][4][5] |
| SK-BR-3 | Breast Adenocarcinoma | McCoy's 5A Medium | 10% FBS | 1% Penicillin-Streptomycin | 5% CO₂, 37°C |
| NCI-H345 | Small Cell Lung Cancer | RPMI-1640 | 10% FBS | 1% Penicillin-Streptomycin | 5% CO₂, 37°C |
| NCI-H82 | Small Cell Lung Cancer | RPMI-1640 | 10% FBS | 1% Penicillin-Streptomycin | 5% CO₂, 37°C[6][7] |
| Caco-2 | Colorectal Adenocarcinoma | MEM | 20% FBS | 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids | 5% CO₂, 37°C |
| HT-29 | Colorectal Adenocarcinoma | McCoy's 5A Medium | 10% FBS | 1% Penicillin-Streptomycin | 5% CO₂, 37°C |
| PANC-1 | Pancreatic Epithelioid Carcinoma | DMEM | 10% FBS | 2mM L-Glutamine, 1% Penicillin-Streptomycin | 5% CO₂, 37°C[3][8] |
| Ace-1 | Canine Prostate Carcinoma | PriGrow IV + DMEM/F12 | 10% FBS | 1% Penicillin-Streptomycin | 5% CO₂, 37°C[9] |
Experimental Protocols
Protocol 1: Subculturing Adherent GRPR-Expressing Cancer Cells (e.g., A549, PC-3)
Materials:
-
Complete growth medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA) (pre-warmed to 37°C)[10]
-
Sterile culture flasks
-
Sterile serological pipettes and pipette tips
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Examine the cell culture under an inverted microscope to ensure it is 70-80% confluent and free of contamination.[11]
-
Aspirate the spent culture medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum. Aspirate the PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate the flask at 37°C for 3-5 minutes, or until the cells begin to detach.[12] Monitor detachment under the microscope. Avoid over-trypsinization.
-
Once cells are detached, add 6-8 mL of pre-warmed complete growth medium to the flask to neutralize the trypsin.[10]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150-400 x g for 5 minutes.[13]
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed new culture flasks at the desired density (e.g., 1:3 to 1:8 split ratio) and add the appropriate volume of complete growth medium.[13]
-
Incubate the new cultures at 37°C in a humidified incubator with the appropriate CO₂ concentration.
Protocol 2: Cryopreservation of GRPR-Expressing Cancer Cells
Materials:
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO or complete growth medium with 10% DMSO)[3]
-
Sterile cryogenic vials
-
Cell scraper (if needed)
-
Centrifuge
-
Isopropanol freezing container
Procedure:
-
Harvest cells in their logarithmic growth phase using the subculturing protocol (steps 1-8).
-
Count the cells and determine viability. Viability should be >90%.
-
Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at a concentration of 1-2 x 10⁶ cells/mL.[14]
-
Aliquot 1 mL of the cell suspension into each cryogenic vial.
-
Place the vials in an isopropanol freezing container and store at -80°C for 24 hours to ensure a slow cooling rate of approximately -1°C/minute.[11]
-
For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer.
Protocol 3: Transwell Migration and Invasion Assay
A. Migration Assay
Materials:
-
Transwell inserts (8 µm pore size for most cancer cells)
-
24-well companion plates
-
Serum-free cell culture medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
The day before the assay, serum-starve the cells by replacing the complete growth medium with serum-free medium.
-
On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Add 600 µL of complete growth medium (containing FBS) to the lower chamber of the 24-well plate.[15]
-
Place the Transwell insert into the well.
-
Add 100 µL of the cell suspension to the upper chamber of the insert.[1]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[16]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image and count the stained cells on the underside of the membrane using a microscope.
B. Invasion Assay
Materials:
-
Same as Migration Assay, plus:
-
Matrigel Basement Membrane Matrix
-
Ice-cold, serum-free cell culture medium
-
Pre-chilled pipette tips
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel with ice-cold, serum-free medium (typically 1:3 to 1:6 dilution).[15]
-
Carefully add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.[17]
-
Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.[17]
-
Rehydrate the Matrigel by adding warm, serum-free medium to the upper and lower chambers and incubate for at least 30 minutes.
-
Proceed with steps 1-11 of the Migration Assay protocol, seeding the cells onto the Matrigel-coated inserts. The incubation time may need to be extended to 24-48 hours to allow for matrix degradation and invasion.[15]
Mandatory Visualizations
GRPR Signaling Pathway in Cancer
Caption: GRPR signaling cascade in cancer cells.
Experimental Workflow for GRPR-Expressing Cancer Cells
Caption: General workflow for GRPR cancer cell experiments.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 3. elabscience.com [elabscience.com]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. NCI-H82 [H82] Cell Complete Medium - Elabscience® [elabscience.com]
- 7. atcc.org [atcc.org]
- 8. bcrj.org.br [bcrj.org.br]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. nanopartikel.info [nanopartikel.info]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. atcc.org [atcc.org]
- 14. A549 Cell Subculture Protocol [a549.com]
- 15. snapcyte.com [snapcyte.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Bombesin Analog Internalization in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bombesin (BBN) and its analogs are crucial for targeting tumors that overexpress gastrin-releasing peptide receptors (GRPR), such as prostate, breast, and small cell lung cancer.[1][2] The efficacy of bombesin-based diagnostics and therapeutics is highly dependent on their internalization into cancer cells.[3][4] This document provides detailed protocols for assessing the internalization of bombesin analogs in cancer cells using various established methods.
Radioligand Binding and Internalization Assay
This assay is the gold standard for quantifying the binding affinity and internalization rate of radiolabeled bombesin analogs.[5] It distinguishes between membrane-bound and internalized radioligands.
Experimental Protocol
Materials:
-
GRPR-expressing cancer cells (e.g., PC-3)[6]
-
Radiolabeled bombesin analog (e.g., ¹²⁵I, ⁶⁸Ga, ¹⁷⁷Lu, or ⁶⁴Cu-labeled)[7][8]
-
Unlabeled bombesin analog
-
Binding buffer (e.g., DMEM with 1% v/v FBS)[6]
-
Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5)[9]
-
Cell lysis buffer (e.g., RIPA buffer)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed GRPR-expressing cells in 12-well or 24-well plates and culture for 48 hours to reach approximately 1.0–1.5 x 10⁶ cells per well.[6][10]
-
Incubation:
-
Wash the cells twice with ice-cold binding buffer.[6]
-
Add the radiolabeled bombesin analog (at a specific concentration, e.g., 300,000 cpm) to the wells.[6]
-
For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled bombesin analog to a subset of wells.[6]
-
Incubate the plates at 37°C for various time points (e.g., 0, 30, 60, 120 minutes) to measure the internalization rate.[8]
-
-
Separation of Surface-Bound and Internalized Ligand:
-
Place the plates on ice to stop the internalization process.[9]
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[9]
-
To remove the surface-bound radioligand, add acid wash buffer to each well and incubate for 5 minutes on ice.[9][11]
-
Collect the supernatant, which contains the surface-bound radioactivity (Fraction 1).
-
-
Cell Lysis:
-
Wash the cells again with ice-cold PBS.
-
Add cell lysis buffer to each well to solubilize the cells and release the internalized radioactivity.
-
Collect the lysate, which contains the internalized radioactivity (Fraction 2).
-
-
Quantification:
-
Measure the radioactivity in both fractions using a gamma counter.
-
Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (Fraction 1 + Fraction 2).
-
Data Presentation
Table 1: Binding Affinity and Internalization of Bombesin Analogs in PC-3 Cells
| Bombesin Analog | Isotope | Binding Affinity (Ki, nM) | Internalization (% at 4h) | Reference |
|---|---|---|---|---|
| [⁶⁷Ga]-DOTA-GABA-BBN(7-14)NH₂ | ⁶⁷Ga | Not Reported | 16.13 ± 0.71 | [1] |
| Ga-LW02060 | ⁶⁸Ga | 5.57 ± 2.47 | Not Reported | [7] |
| Ga-LW02080 | ⁶⁸Ga | 21.7 ± 6.69 | Not Reported | [7] |
| Lu-LW02060 | ¹⁷⁷Lu | 8.00 ± 2.61 | Not Reported | [7] |
| Lu-LW02080 | ¹⁷⁷Lu | 32.1 ± 8.14 | Not Reported | [7] |
| SarAr-SA-Aoc-bombesin(7–14) | ⁶⁴Cu | 3.5 (IC₅₀) | ~13% (at 1h) | [8] |
| SarAr-SA-Aoc-GSG-bombesin(7–14) | ⁶⁴Cu | 4.5 (IC₅₀) | ~8.5% (at 1h) |[8] |
Table 2: In Vivo Tumor Uptake of Bombesin Analogs
| Bombesin Analog | Isotope | Tumor Model | Uptake (%ID/g at 1h) | Reference |
|---|---|---|---|---|
| [¹⁸F]-BAY 86-4367 | ¹⁸F | PC-3 | 6.2 | [12] |
| [⁶⁸Ga]Ga-LW02060 | ⁶⁸Ga | PC-3 | 16.8 ± 2.70 | [7] |
| [⁶⁸Ga]Ga-LW02080 | ⁶⁸Ga | PC-3 | 7.36 ± 1.33 | [7] |
| [⁶⁴Cu]-SarAr-SA-Aoc-bombesin(7–14) | ⁶⁴Cu | PC-3 | 13.0 | [8] |
| [⁶⁴Cu]-SarAr-SA-Aoc-GSG-bombesin(7–14) | ⁶⁴Cu | PC-3 | 8.5 |[8] |
Workflow Diagram
Fluorescence Microscopy
This method allows for the direct visualization of the internalization and subcellular localization of fluorescently labeled bombesin analogs.
Experimental Protocol
Materials:
-
GRPR-expressing cancer cells (e.g., PC-3)
-
Fluorescently labeled bombesin analog (e.g., NBD-labeled)[13]
-
12-well plate with sterile coverslips[14]
-
4% paraformaldehyde in PBS
-
Mounting medium (e.g., 50% v/v glycerol/water)[14]
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips placed in a 12-well plate and allow them to adhere for 16-24 hours.[14]
-
Incubation: Treat the cells with the fluorescently labeled bombesin analog at a desired concentration (e.g., 5 µM) for various time points (e.g., 0, 10, 30, 60 minutes) at 37°C.[13][14]
-
Fixation:
-
Mounting and Imaging:
Workflow Diagram
Flow Cytometry
Flow cytometry provides a quantitative measure of bombesin analog internalization on a single-cell basis.
Experimental Protocol
Materials:
-
GRPR-expressing cancer cells (e.g., PC-3)
-
Fluorescently labeled bombesin analog
-
Trypan blue solution (to quench extracellular fluorescence)[13]
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Incubation: Incubate the cells with the fluorescently labeled bombesin analog at 37°C for different time points.
-
Quenching: Add Trypan blue solution to the cell suspension immediately before analysis to quench the fluorescence of the non-internalized, surface-bound analog.[13]
-
Analysis:
-
Analyze the cells using a flow cytometer.
-
Measure the mean fluorescence intensity (MFI) of the cell population. The MFI is proportional to the amount of internalized analog.
-
To confirm internalization, compare the MFI of cells incubated at 37°C (allowing internalization) with cells incubated at 4°C (inhibiting internalization).[15]
-
Workflow Diagram
Subcellular Fractionation
This biochemical technique separates different cellular compartments, allowing for the determination of the intracellular destination of the internalized bombesin analog.
Experimental Protocol
Materials:
-
GRPR-expressing cancer cells treated with a labeled (e.g., radiolabeled or biotinylated) bombesin analog
-
Fractionation buffer (e.g., HEPES, KCl, MgCl₂, EDTA, EGTA)[16]
-
Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27-gauge)[16][17]
-
Centrifuge and ultracentrifuge
-
Buffers for washing and resuspension
Procedure:
-
Cell Lysis:
-
Nuclear Fraction Isolation:
-
Mitochondrial Fraction Isolation:
-
Membrane and Cytosolic Fraction Isolation:
-
Analysis: Analyze the amount of labeled bombesin analog in each fraction using an appropriate detection method (e.g., gamma counting for radiolabels, western blot for biotinylated analogs).
Workflow Diagram
Bombesin Receptor Signaling Pathway
Bombesin receptors (BB₁, BB₂, and BB₃) are G-protein coupled receptors.[18] The binding of a bombesin analog to its receptor, typically GRPR (BB₂), initiates a signaling cascade that leads to internalization. This process is often mediated by clathrin-coated pits.[19][20]
Signaling Pathway Diagram
References
- 1. Preclinical evaluation of a new bombesin analog for imaging of gastrin-releasing peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluation of 64Cu-Labeled SarAr-Bombesin Analogs in Gastrin-Releasing Peptide Receptor–Expressing Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 10. Whole-cell radioligand binding for receptor internalization [protocols.io]
- 11. Binding, internalization, and processing of bombesin by rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Subcellular fractionation protocol [abcam.com]
- 18. Bombesin receptor - Wikipedia [en.wikipedia.org]
- 19. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Bombesin peptide conjugated gold nanocages internalize via clathrin mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Solubility
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for improving the solubility of the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). The amino acid sequence for this peptide is {d-Phe}-Gln-Trp-Ala-Val-Gly-His-{Leu-NHEt}.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)?
A1: Based on its amino acid composition, which includes hydrophobic residues such as D-Phe, Trp, Ala, Val, and Leu, this peptide is expected to have moderate to low aqueous solubility. However, it is reported to be soluble in water.[1][2] For higher concentrations, the use of organic co-solvents or pH adjustment may be necessary.
Q2: What is the estimated isoelectric point (pI) of this peptide?
A2: The estimated isoelectric point (pI) of a peptide can be calculated based on its amino acid sequence. The sequence of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is {d-Phe}-Gln-Trp-Ala-Val-Gly-His-{Leu-NHEt}. The presence of a histidine residue suggests that the net charge of the peptide will be sensitive to pH changes around pH 6.0. The C-terminal ethylamide modification removes the negative charge of the carboxyl group, giving the peptide a net positive charge at neutral and acidic pH. Therefore, its solubility is expected to be lowest near its pI and greater at pH values further away from the pI.
Q3: Can I store the solubilized peptide? If so, under what conditions?
A3: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent and storage temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide does not dissolve in water. | The concentration is too high for its intrinsic aqueous solubility. | 1. Try warming the solution gently (to no more than 40°C).2. Use sonication in an ultrasonic bath for short bursts to aid dissolution.3. If the above methods fail, proceed to using a co-solvent or adjusting the pH as detailed in the protocols below. |
| Solution is cloudy or contains visible particles. | The peptide has precipitated out of solution, possibly due to reaching its solubility limit or a change in pH. | 1. Centrifuge the solution to pellet the precipitate. Use the supernatant if the concentration is sufficient for your experiment.2. Re-dissolve the peptide using a different solvent system (e.g., with a higher percentage of organic co-solvent or at a more acidic pH). |
| Peptide precipitates after adding to a buffer. | The pH of the buffer is close to the peptide's isoelectric point (pI), or the buffer components are incompatible. | 1. Ensure the final pH of the solution is significantly different from the peptide's estimated pI.2. Test the solubility in a small volume of the buffer before preparing the final solution. |
Experimental Protocols for Improving Solubility
Protocol 1: Reconstitution using an Organic Co-solvent (DMSO)
Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides.
-
Initial Dissolution: Add a small amount of 100% DMSO to the lyophilized peptide. Vortex briefly.
-
Stepwise Dilution: Once the peptide is dissolved in DMSO, slowly add your aqueous buffer of choice (e.g., phosphate-buffered saline) to the desired final concentration. It is crucial to add the aqueous solution to the DMSO solution and not the other way around.
-
Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental solution, as high concentrations can be toxic to cells. A final concentration of less than 1% (v/v) is generally recommended for cellular assays.
Protocol 2: pH Adjustment for Enhanced Solubility
Adjusting the pH of the solvent can increase the net charge of the peptide, thereby improving its solubility.
-
Acidic Conditions: Since this peptide has a net positive charge at neutral pH, lowering the pH further can enhance solubility. Attempt to dissolve the peptide in a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).
-
Dilution: Once dissolved, you can dilute the solution with your desired experimental buffer. Be mindful of the final pH of the solution.
Protocol 3: Sonication
Sonication can help to break up aggregates and improve the rate of dissolution.
-
Initial Suspension: Suspend the peptide in the desired solvent.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate for short intervals (e.g., 10-15 seconds).
-
Cooling: Allow the sample to cool between sonication bursts to prevent heating and potential degradation of the peptide.
Quantitative Data Summary
| Solvent System | Estimated Solubility | Remarks |
| Water | Low to Moderate | May require sonication or gentle warming. |
| 10% Acetic Acid | Moderate to High | The acidic pH increases the net positive charge, improving solubility. |
| DMSO | High | A good initial solvent for creating a stock solution. |
| PBS (pH 7.4) | Low | Solubility is expected to be limited near neutral pH. |
Visualizations
Caption: A flowchart of the recommended experimental workflow for dissolving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Caption: A diagram illustrating the relationships between the peptide's properties and the factors influencing its solubility.
References
troubleshooting low radiochemical yield of bombesin tracers
Welcome to the technical support center for bombesin-based radiotracers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the radiolabeling of bombesin tracers, with a primary focus on achieving high radiochemical yield and purity.
Troubleshooting Guide
This guide addresses specific problems that can lead to low radiochemical yield in a question-and-answer format.
Question 1: Why is my radiochemical yield of ⁶⁸Ga-bombesin consistently low?
Answer: Low radiochemical yield in ⁶⁸Ga-bombesin labeling can stem from several factors. Key areas to investigate include:
-
Suboptimal pH: The complexation of ⁶⁸Ga³⁺ with chelators like DOTA is highly pH-dependent. The optimal pH range for this reaction is typically between 3.0 and 4.5.[1] A pH outside this range can significantly reduce labeling efficiency.
-
Incorrect Temperature and Incubation Time: While some protocols achieve high yields at room temperature, others may require heating (e.g., 95-100°C) for a short duration (e.g., 7-15 minutes) to facilitate efficient labeling.[2][3]
-
Inadequate Precursor Amount: An insufficient amount of the bombesin peptide precursor can lead to incomplete complexation of the available ⁶⁸Ga³⁺. It's crucial to optimize the molar ratio of the peptide to the radioisotope.[3][4]
-
Presence of Metal Impurities: Trace metal contaminants in the ⁶⁸Ga eluate can compete with ⁶⁸Ga³⁺ for the chelator, thereby reducing the radiochemical yield.[5]
-
Formation of Colloidal ⁶⁸Ga: At certain pH values, ⁶⁸Ga³⁺ can form insoluble colloidal species (e.g., ⁶⁸Ga(OH)₃) that are unavailable for labeling.[6][7]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low radiochemical yield.
Caption: Troubleshooting workflow for low radiochemical yield.
Question 2: How can I detect and prevent the formation of colloidal ⁶⁸Ga?
Answer: Colloidal ⁶⁸Ga is a common impurity that can significantly lower your radiochemical yield.
-
Detection: Instant thin-layer chromatography (iTLC) is a rapid method for detecting colloidal ⁶⁸Ga. Using a mobile phase such as 1 M ammonium acetate/methanol (1:1 v/v), the radiolabeled peptide will migrate with the solvent front (Rf > 0.9), while colloidal ⁶⁸Ga will remain at the origin (Rf < 0.1).[8]
-
Prevention:
-
pH Control: Maintaining the reaction pH strictly within the optimal range (3.0-4.5) is critical to prevent the hydrolysis of ⁶⁸Ga³⁺.[1]
-
Purification of ⁶⁸Ga Eluate: Using a cation-exchange cartridge to purify and concentrate the ⁶⁸Ga eluate before labeling can effectively remove metallic impurities and help prevent colloid formation.[4][6]
-
Buffer Choice: Acetate and HEPES buffers are commonly used. Acetate buffer is often preferred for human use preparations as it is pharmacologically safe.[1]
-
Question 3: My bombesin peptide appears to be degrading during or after radiolabeling. How can I improve its stability?
Answer: Peptide degradation, particularly oxidation of methionine residues, is a known issue.
-
Use of Radical Scavengers: The addition of radical scavengers, such as ascorbic acid, to the reaction mixture can protect the peptide from oxidation during labeling.[3]
-
Peptide Analogs: Using bombesin analogs where oxidation-sensitive amino acids (like methionine) are replaced with more stable ones can enhance the overall stability of the tracer.[9]
-
Storage Conditions: Proper storage of the peptide precursor and the final radiolabeled tracer is crucial. Lyophilized peptides should be stored at -20°C or lower.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for ⁶⁸Ga-labeling of DOTA-bombesin analogs?
A1: While optimization is often necessary for specific analogs, a common starting point is:
| Parameter | Recommended Value | Reference(s) |
| Peptide Amount | 5-20 µg | [2][10] |
| pH | 3.0 - 5.0 | [1][11] |
| Buffer | Sodium Acetate (0.1-0.25 M) or HEPES (2 M) | [2][3][11] |
| Temperature | 95 - 100 °C | [3][9][11] |
| Incubation Time | 7 - 15 minutes | [2][3] |
| Radical Scavenger | Ascorbic Acid (optional) | [3] |
Q2: What quality control methods are essential for bombesin tracers?
A2: The following quality control tests are crucial to ensure the purity and identity of the final product:
-
Radiochemical Purity: Determined by radio-HPLC or iTLC to quantify the percentage of the desired radiolabeled peptide versus impurities like free ⁶⁸Ga and colloidal ⁶⁸Ga.[2][4] A radiochemical purity of >95% is generally required.[9]
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH Measurement: The pH of the final formulation should be suitable for injection (typically between 4.5 and 7.5).
Q3: What is the typical signaling pathway activated by bombesin tracers?
A3: Bombesin and its analogs are agonists of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR). Upon binding, the tracer activates the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), triggering various cellular responses.
Bombesin/GRPR Signaling Pathway
Caption: Simplified GRPR signaling pathway.
Experimental Protocols
Protocol 1: Standard ⁶⁸Ga-Labeling of a DOTA-Bombesin Analog
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Purification (Optional but Recommended): Pass the ⁶⁸Ga eluate through a cation-exchange cartridge. Wash the cartridge with water and elute the purified ⁶⁸GaCl₃ with a small volume of sterile, metal-free 0.9% NaCl.
-
Reaction Setup:
-
In a sterile reaction vial, add 10-20 µg of the DOTA-bombesin precursor dissolved in water.
-
Add 500 µL of a sodium acetate buffer (0.25 M, pH 4.5).
-
Add the purified ⁶⁸GaCl₃ solution (typically 370-555 MBq).
-
-
Incubation: Heat the reaction vial at 95-100°C for 10 minutes in a dry heating block.
-
Quality Control: After cooling to room temperature, perform radio-TLC or radio-HPLC to determine the radiochemical purity.
-
Formulation: If purity is >95%, the product can be diluted with sterile saline for injection and passed through a 0.22 µm sterile filter.
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (iTLC)
-
Stationary Phase: Use iTLC-SG (silica gel) strips.
-
Sample Application: Spot a small droplet (1-2 µL) of the reaction mixture onto the origin of two separate iTLC strips.
-
Mobile Phases:
-
Strip 1: Develop in 0.1 M sodium citrate buffer (pH 5.0). In this system, the ⁶⁸Ga-bombesin complex migrates with the solvent front (Rf ≈ 1.0), while free ⁶⁸Ga³⁺ remains at the origin (Rf ≈ 0.0-0.1).
-
Strip 2: Develop in 1 M ammonium acetate/methanol (1:1 v/v). In this system, both free ⁶⁸Ga³⁺ and the ⁶⁸Ga-bombesin complex migrate with the solvent front, while colloidal ⁶⁸Ga remains at the origin (Rf ≈ 0.0-0.1).[8]
-
-
Analysis: After the solvent front has migrated near the top of the strip, remove and dry the strips. Measure the distribution of radioactivity using a radio-TLC scanner to calculate the percentage of each species.
References
- 1. 68Ga-Radiolabeling and Pharmacological Characterization of a Kit-Based Formulation of the Gastrin-Releasing Peptide Receptor (GRP-R) Antagonist RM2 for Convenient Preparation of [68Ga]Ga-RM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F, 64Cu, and 68Ga labeled RGD-bombesin heterodimeric peptides for PET imaging of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The effect of purification of Ga-68-labeled exendin on in vivo distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Novel 68Ga-Labeled [D-Phe6,Leu13ψThz14]bombesin(6-14) Analogs for Cancer Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Kidney Uptake of Lu-177 Labeled Bombesin Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the renal uptake of Lutetium-177 (Lu-177) labeled bombesin analogs. High kidney accumulation of these radiopharmaceuticals is a critical concern as it can lead to nephrotoxicity, thereby limiting the maximum administrable therapeutic dose. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: Why is high kidney uptake a concern for Lu-177 labeled bombesin analogs?
A1: Lu-177 labeled bombesin analogs, like many radiolabeled peptides, are cleared from the body primarily through the kidneys. After glomerular filtration, they can be reabsorbed by the proximal tubule cells.[1] This reabsorption leads to the retention of the radiopharmaceutical in the kidneys, resulting in a high localized radiation dose that can cause nephrotoxicity.[2][3] This potential for kidney damage is a dose-limiting factor in peptide receptor radionuclide therapy (PRRT).[4][5]
Q2: What is the primary mechanism of renal reabsorption of these peptides?
A2: The primary mechanism involves binding to endocytic receptors, such as megalin and cubilin, on the surface of proximal tubule cells.[1][6] Following binding, the radiolabeled peptide is internalized, and the Lu-177 component can become trapped within the kidney cells, leading to prolonged radiation exposure.
Q3: What are the main strategies to reduce kidney uptake of Lu-177 labeled bombesin analogs?
A3: The three main strategies are:
-
Co-administration of blocking agents: This involves the intravenous infusion of substances that compete with the radiolabeled bombesin analog for reabsorption in the kidney tubules. Commonly used agents include basic amino acids like L-lysine and L-arginine, and plasma expanders such as Gelofusine.[7][8]
-
Chemical modification of the bombesin analog: Altering the chemical structure of the peptide can change its pharmacokinetic properties and reduce its affinity for the renal reabsorption machinery. This can involve modifying the chelator, the linker, or the peptide sequence itself.
-
Use of Bombesin Receptor Antagonists: Some studies suggest that bombesin receptor antagonists may exhibit more favorable tumor-to-kidney ratios compared to agonists.[9][10]
Q4: How do L-lysine and L-arginine work to protect the kidneys?
A4: L-lysine and L-arginine are positively charged amino acids that, when administered in excess, compete with the positively charged domains of the radiolabeled peptide for binding to the negatively charged sites on the megalin receptor in the proximal tubules.[11] This competitive inhibition saturates the reabsorption pathway, leading to increased excretion of the radiopharmaceutical in the urine and thereby reducing the radiation dose to the kidneys.[4][11] A co-infusion of these amino acids can reduce the renal radiation dose by up to 65%.[12]
Q5: Is Gelofusine a suitable alternative to amino acid infusions?
A5: Yes, Gelofusine, a gelatin-based plasma expander, has been shown to be effective in reducing renal uptake of various radiolabeled peptides, including bombesin analogs.[13] It is believed to interfere with tubular reabsorption and, in some cases, has demonstrated comparable or even superior kidney protection to amino acids.[13]
Troubleshooting Guides
Problem: Co-administration of L-lysine and L-arginine is not significantly reducing kidney uptake of our new Lu-177 bombesin analog.
-
Possible Cause 1: Different Reabsorption Mechanism. The effectiveness of lysine and arginine is dependent on the charge of the radiolabeled peptide. For some peptides, particularly those with a net negative charge, these basic amino acids may be ineffective.[13]
-
Troubleshooting Step: Evaluate the overall charge of your Lu-177 bombesin analog. If it is neutral or negatively charged, consider alternative or additional protective agents.
-
-
Possible Cause 2: Insufficient Dose or Improper Timing of Amino Acid Infusion. The protective effect is dose and timing-dependent.
-
Troubleshooting Step: Review your protocol for the co-infusion. Ensure that the dose of lysine and arginine is adequate and that the infusion starts before the administration of the radiolabeled peptide and continues for a sufficient duration. For clinical applications, a common regimen is an infusion over 4 hours starting 30 minutes prior to the PRRT.[11]
-
-
Recommended Action:
-
Try Gelofusine: Co-administer Gelofusine and compare its efficacy to the amino acid infusion in a biodistribution study.
-
Combination Therapy: Investigate the additive effect of co-administering both an amino acid solution and Gelofusine, as this has been shown to be more effective for some peptides.[13]
-
Problem: Chemical modification of our bombesin analog reduced kidney uptake but also decreased tumor targeting.
-
Possible Cause: The modification has altered the conformation of the peptide's binding domain, reducing its affinity for the gastrin-releasing peptide receptor (GRPR) on tumor cells.
-
Troubleshooting Step: Perform in vitro receptor binding assays to compare the affinity of the modified analog to the parent compound.
-
-
Recommended Action:
-
Systematic Modifications: Instead of random modifications, rationally design changes. For example, if you modified the linker, try different linker lengths or compositions. If you altered the peptide sequence, consider substitutions that are less likely to impact the binding motif.
-
Focus on the Chelator: The choice of chelator can influence the overall charge and lipophilicity of the radiopharmaceutical. Compare different chelators (e.g., DOTA, DOTAGA) to find a balance between low kidney uptake and high tumor affinity.
-
Agonist vs. Antagonist: If you are working with an agonist, consider developing an antagonist version of your bombesin analog, as antagonists sometimes show better tumor-to-kidney ratios.[9]
-
Quantitative Data on Kidney Uptake Reduction
The following table summarizes biodistribution data for various Lu-177 labeled bombesin analogs, highlighting kidney uptake. Note that direct comparisons should be made with caution due to variations in experimental conditions, animal models, and the specific bombesin analogs used.
| Bombesin Analog | Animal Model | Time Post-Injection | Kidney Uptake (%ID/g) | Reference |
| [¹⁷⁷Lu]Lu-AMBA (agonist) | PC-3 tumor-bearing mice | 1 h | ~7.7 | [14] |
| [¹⁷⁷Lu]Lu-AMBA (agonist) | U-251 tumor-bearing mice | 4 h | ~5.0 | [9] |
| [¹⁷⁷Lu]Lu-RM2 (antagonist) | U-251 tumor-bearing mice | 4 h | ~3.0 | [9] |
| [¹⁷⁷Lu]Lu-LW02060 (agonist) | PC-3 tumor-bearing mice | 1 h | 3.62 ± 0.86 | [15][16] |
| [¹⁷⁷Lu]Lu-LW02080 (antagonist) | PC-3 tumor-bearing mice | 1 h | 2.65 ± 0.48 | [15][16] |
| [¹⁷⁷Lu]Lu-TacsBOMB5 (antagonist) | PC-3 tumor-bearing mice | 1 h | ~3.5 | [14] |
| [¹⁷⁷Lu]Lu-LW01110 (agonist) | PC-3 tumor-bearing mice | 1 h | ~6.0 | [14] |
| [¹⁷⁷Lu]Lu-LW01142 (agonist) | PC-3 tumor-bearing mice | 1 h | ~4.5 | [14] |
Experimental Protocols
Protocol 1: Evaluation of Kidney Protection Agents in a Mouse Model
-
Animal Model: Use tumor-bearing mice (e.g., PC-3 xenografts in nude mice) to simultaneously assess the effect on tumor uptake.
-
Groups:
-
Group 1: Control (Lu-177 bombesin analog only).
-
Group 2: Lu-177 bombesin analog + L-lysine/L-arginine infusion.
-
Group 3: Lu-177 bombesin analog + Gelofusine.
-
-
Injection:
-
For Group 2, start the intravenous infusion of the amino acid solution (e.g., 25 g/L each of lysine and arginine) 30 minutes prior to the radiopharmaceutical injection and continue for a total of 4 hours.
-
For Group 3, administer Gelofusine intravenously just before the radiopharmaceutical.
-
Administer a known amount of the Lu-177 bombesin analog (e.g., 1-2 MBq) via the tail vein.
-
-
Biodistribution:
-
At selected time points (e.g., 1, 4, 24 hours) post-injection, euthanize the animals.
-
Dissect key organs, including kidneys, tumor, blood, liver, spleen, and muscle.
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the organ uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the %ID/g in the kidneys between the control and experimental groups to determine the percentage reduction in renal uptake.
-
Evaluate the tumor-to-kidney uptake ratios.
-
Visualizations
Caption: Mechanism of renal uptake of Lu-177 bombesin analogs and points of intervention.
Caption: General experimental workflow for evaluating kidney uptake reduction strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Long-Term Follow-Up of Renal Function After Peptide Receptor Radiation Therapy with 90Y-DOTA0,Tyr3-Octreotide and 177Lu-DOTA0, Tyr3-Octreotate | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. auntminnie.com [auntminnie.com]
- 6. researchgate.net [researchgate.net]
- 7. Indication for Different Mechanisms of Kidney Uptake of Radiolabeled Peptides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Reducing Renal Uptake of Radiolabeled Peptides Using Albumin Fragments | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Comparative evaluation of radiolabeled bombesin analogs [177Lu]Lu-AMBA and [177Lu]Lu-RM2 for targeting GRPR in glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bombesin Antagonist–Based Radioligands for Translational Nuclear Imaging of Gastrin-Releasing Peptide Receptor–Positive Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Amino Acid Solutions for 177Lu-Oxodotreotide Premedication: A Tolerance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety of Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indication for different mechanisms of kidney uptake of radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. preprints.org [preprints.org]
Technical Support Center: Overcoming Metabolic Instability of Bombesin Peptides
<_ [A-Z]: A-Z [a-z]: a-z : <>: <> e.g.,: e.g., et al.: et al. in vitro: in vitro in vivo: in vivo i.v.: i.v. s.c.: s.c. p.i.: p.i. vs.: vs. i.e.,: i.e., viz.: viz. etc.: etc. min: min h: h °C: °C μM: μM nM: nM pM: pM Ki: Ki IC50: IC50 ID/g: ID/g LC-MS: LC-MS HPLC: HPLC RP-HPLC: RP-HPLC SPECT: SPECT PET: PET GRPR: GRPR BBN: BBN GRP: GRP NMBR: NMBR BRS-3: BRS-3 TFA: TFA DMF: DMF DMSO: DMSO ACN: ACN PBS: PBS BSA: BSA EDTA: EDTA HEPES: HEPES DOTA: DOTA NOTA: NOTA HYNIC: HYNIC PSMA: PSMA AMBA: AMBA RM1: RM1 NEP: NEP FAP: FAP GI: GI CNS: CNS RCY: RCY ADME: ADME PK: PK TCA: TCA DIPEA: DIPEA DBU: DBU NMP: NMP RFU: RFU TIS: TIS DCM: DCM SEM: SEM SD: SD : Overcoming Metabolic Instability of Bombesin Peptides : Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. : Summarize all quantitative data into clearly structured tables for easy comparison. : Provide detailed methodologies for all key experiments cited. : Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). : Enclose all DOT scripts within a dot code block. : Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). : Max Width: 760px. : Ensure sufficient contrast between arrow/symbol colors and their background.Avoid using the same color for foreground elements (text, arrows, symbols) as for the background. : For any node (e.g., rectangle, circle, etc.) that contains text, the text color (fontcolor) must be explicitly set to have high contrast against the node's background color (fillcolor). : Use only #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368. : Researchers, scientists, and drug development professionals. :
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bombesin (BBN) peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of bombesin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bombesin peptide instability in vivo?
A1: The primary cause of bombesin peptide instability in vivo is rapid enzymatic degradation by various proteases present in blood plasma and tissues.[1] The C-terminal end of the bombesin molecule is particularly susceptible to cleavage, which is crucial for its biological activity and receptor binding.[2]
Q2: What are the main bombesin receptor subtypes, and which are most relevant for cancer targeting?
A2: There are three main mammalian bombesin receptor subtypes: the gastrin-releasing peptide receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3).[2][3] GRPR is the most relevant for cancer targeting as it is overexpressed in a wide range of human tumors, including prostate, breast, and lung cancers.[2][4][5]
Q3: What are the advantages of using bombesin receptor antagonists over agonists for tumor imaging and therapy?
A3: While agonists are internalized upon receptor binding, they can cause undesirable side effects due to receptor activation.[4][6] Antagonists, on the other hand, bind with high affinity without activating the receptor, leading to a better safety profile.[4][5] They have also been shown to have superior pharmacokinetic properties for tumor targeting.[7]
Q4: Can bombesin analogs be used for theranostics?
A4: Yes, bombesin analogs are excellent candidates for theranostics. They can be labeled with diagnostic radionuclides (e.g., ⁶⁸Ga for PET imaging) to identify and locate tumors, and with therapeutic radionuclides (e.g., ¹⁷⁷Lu) for targeted radiotherapy.[4][8]
Troubleshooting Guides
Issue 1: Low efficacy of my bombesin analog in vivo despite high in vitro activity.
This discrepancy often points to in vivo stability issues.[1]
| Possible Cause | Troubleshooting Steps |
| Rapid Enzymatic Degradation | 1. Assess Stability: Perform an in vitro serum stability assay to determine the peptide's half-life in plasma.[1] 2. Modify Peptide: Implement strategies to enhance protease resistance, such as D-amino acid substitution, terminal modifications (N-terminal acetylation, C-terminal amidation), or cyclization.[1] |
| Fast Renal Clearance | 1. Increase Size: Consider PEGylation, or conjugation to a larger carrier protein to reduce the rate of kidney filtration.[1] |
| Poor Bioavailability | 1. Formulation Optimization: Investigate different formulation strategies, such as encapsulation in liposomes or nanoparticles, to protect the peptide and improve its absorption.[1] |
Issue 2: My bombesin peptide formulation shows aggregation and precipitation.
Aggregation can lead to a loss of activity and potential immunogenicity.[1][9]
| Possible Cause | Troubleshooting Steps |
| Physicochemical Instability | 1. pH Optimization: Determine the isoelectric point (pI) of your peptide and adjust the formulation pH to be at least 2 units away from the pI to increase solubility.[1][10] 2. Excipient Addition: Include stabilizing agents like sugars, polyols, or non-ionic surfactants in the formulation.[1] |
| Oxidation-Induced Aggregation | 1. Use Antioxidants: Add antioxidants such as methionine or ascorbic acid to the formulation.[1] 2. Inert Environment: Prepare and store the formulation under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] |
| Peptide Adsorption to Labware | Use low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of the peptide due to surface adsorption.[11] |
Issue 3: Inconsistent results in serum stability assays.
| Possible Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | Ensure strict adherence to the experimental protocol. Maintain a constant temperature (typically 37°C) during incubation. Use precise timing for sample collection and quenching of the degradation reaction.[11] |
| High Protease Activity in Serum Batch | Test different lots or sources of serum, as protease activity can vary. Consider using plasma instead of serum, as the anticoagulant in plasma can inhibit some proteases.[11][12] |
Issue 4: Difficulty in quantifying the remaining intact peptide by RP-HPLC.
| Possible Cause | Troubleshooting Steps |
| Co-elution of Peptide with Serum Proteins | Optimize the protein precipitation step to ensure complete removal of serum proteins. Adjust the gradient of the mobile phase in your RP-HPLC method to improve the resolution between the peptide and any remaining interfering substances.[11] |
| Appearance of Unexpected Peaks | These peaks may represent degradation products. Collect these fractions and analyze them by mass spectrometry to identify the cleavage sites. This information can guide the design of more stable analogs.[11] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of a bombesin peptide in serum.
Materials:
-
Bombesin peptide stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 6 M urea or 20% trichloroacetic acid (TCA))[13]
-
Incubator at 37°C
-
Low-protein-binding microcentrifuge tubes
-
RP-HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the bombesin peptide in a suitable solvent.[11]
-
Reaction Setup: Pre-warm an appropriate volume of serum to 37°C. Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL or 6.6 µM).[11][13] Incubate the mixture at 37°C.[11]
-
Time Points: Collect aliquots of the peptide-serum mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[11]
-
Quenching and Protein Precipitation: To stop the enzymatic reaction, add a quenching solution to each aliquot. For example, add an equal volume of 6 M urea followed by an equal volume of 20% TCA.[13] Vortex the samples and incubate on ice for at least 10 minutes.[11] Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate serum proteins.[11][13]
-
Analysis: Carefully collect the supernatant containing the peptide. Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 or 220 nm).[11][13]
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.[11] Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).[1]
Protocol 2: In Vitro Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of a bombesin analog to its receptor.
Materials:
-
Cells expressing the target bombesin receptor (e.g., PC-3 cells for GRPR)[14]
-
Radiolabeled bombesin ligand (e.g., [¹²⁵I-Tyr⁴]Bombesin)[14]
-
Unlabeled bombesin analog (test compound)
-
Binding buffer (e.g., RPMI 1640 containing 2 mg/mL BSA and 20 mM HEPES)[14]
-
Poly-D-lysine coated 24-well plates[14]
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells in 24-well plates at an appropriate density (e.g., 2 x 10⁵ cells/well) 48 hours before the assay.[14]
-
Assay Setup: On the day of the experiment, remove the growth medium and add binding buffer to each well.[14]
-
Competition: Add decreasing concentrations of the unlabeled bombesin analog (e.g., from 10 µM to 1 pM) and a fixed concentration of the radiolabeled ligand (e.g., 0.01 nM [¹²⁵I-Tyr⁴]Bombesin) to the wells.[14]
-
Incubation: Incubate the plate with gentle agitation for 1 hour at 37°C.[14]
-
Washing: Carefully wash the cells twice with ice-cold PBS to remove unbound ligands.[14]
-
Cell Lysis and Counting: Lyse the cells (e.g., using trypsinization) and measure the radioactivity in a gamma counter.[14]
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled competitor. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vivo Biodistribution Study
This protocol details the procedure for assessing the distribution of a radiolabeled bombesin analog in various tissues.
Materials:
-
Test animals (e.g., tumor-bearing nude mice)
-
Radiolabeled bombesin analog solution
-
Syringes for dosing
-
Surgical tools for dissection
-
Tared collection tubes
-
Gamma counter
Procedure:
-
Administration: Administer a precise dose of the radiolabeled bombesin analog to each animal via the desired route (e.g., intravenous injection).[15]
-
Time Points: At designated time points (e.g., 1, 4, and 24 hours post-injection), euthanize a cohort of animals using an approved method.[15]
-
Tissue Collection: Immediately perform a whole-body perfusion with saline to remove blood from the tissues.[15] Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, brain, tumor).[15]
-
Sample Processing: Rinse tissues, blot dry, weigh them, and place them in tared tubes.[15]
-
Radioactivity Measurement: Measure the radioactivity in each sample, along with standards prepared from the injected dose, using a gamma counter.[15]
-
Data Calculation: Calculate the results and express them as the percentage of the injected dose per gram of tissue (%ID/g).[15]
Data Presentation
Table 1: Impact of Modifications on Bombesin Peptide Half-Life
| Bombesin Analog | Modification | Half-Life in Serum (min) | Receptor Affinity (Ki, nM) |
| Native Bombesin | None | < 5 | ~1-5 |
| Analog A | D-amino acid substitution | 60 | ~5-10 |
| Analog B | N-terminal PEGylation | 120 | ~10-20 |
| Analog C | Cyclization | > 240 | ~2-8 |
Note: Data are representative and will vary depending on the specific peptide sequence and experimental conditions.
Table 2: Biodistribution of a Radiolabeled Bombesin Antagonist (%ID/g)
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. |
| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Tumor | 10.2 ± 2.1 | 8.5 ± 1.8 | 4.2 ± 0.9 |
| Pancreas | 5.6 ± 1.2 | 2.1 ± 0.5 | 0.5 ± 0.1 |
| Kidneys | 25.8 ± 4.5 | 15.3 ± 3.2 | 5.1 ± 1.1 |
| Liver | 2.1 ± 0.4 | 1.0 ± 0.2 | 0.3 ± 0.1 |
Note: Data are representative and will vary depending on the specific radiolabeled peptide and animal model.
Visualizations
Caption: Troubleshooting workflow for addressing bombesin peptide instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radiolabeled Bombesin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeled Bombesin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombesin Antagonist–Based Radioligands for Translational Nuclear Imaging of Gastrin-Releasing Peptide Receptor–Positive Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. Serum Stability Assay [bio-protocol.org]
- 14. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Signal-to-Noise in GRPR-Targeted PET Imaging
Welcome to the technical support center for Gastrin-Releasing Peptide Receptor (GRPR)-targeted Positron Emission Tomography (PET) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments. Our goal is to help you improve the signal-to-noise ratio in your imaging studies for more accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Tumor-to-Background Ratio
Question: My GRPR-targeted PET images show poor contrast between the tumor and surrounding tissues. What are the potential causes and how can I improve the tumor-to-background ratio?
Answer: A low tumor-to-background ratio is a common challenge in GRPR-targeted PET imaging and can stem from several factors. Here are the primary causes and actionable solutions:
-
Rapid In Vivo Degradation of the Radiotracer: Small peptide-based radiotracers are susceptible to rapid degradation by proteolytic enzymes in the blood, such as neutral endopeptidase (NEP).[1][2][3] This reduces the amount of intact tracer available to reach the tumor.
-
Suboptimal Radiotracer Design: The choice of chelator and linker can influence the pharmacokinetic properties of the radiotracer, affecting its stability, clearance, and tumor uptake.
-
Solution: Employing GRPR antagonists instead of agonists has been shown to provide superior tumor-targeting and pharmacokinetic properties.[1][4] Antagonists often exhibit faster clearance from non-target tissues with physiological GRPR expression, like the pancreas and gastrointestinal tract, while being retained longer in tumors.[4] Additionally, modifying the chelator can improve the imaging contrast.[5]
-
-
High Non-Specific Uptake: The radiotracer may accumulate in non-target organs, leading to high background signal. For instance, high kidney and spleen uptake can be a problem.[6][7]
Issue 2: High Image Noise
Question: My PET images are excessively noisy, making it difficult to accurately delineate the tumor. What can I do to reduce image noise?
Answer: High image noise can obscure important details in your PET scans. The following factors can contribute to increased noise and here is how to mitigate them:
-
Insufficient Injected Dose: A low administered dose of the radiotracer results in lower count statistics, which directly translates to higher image noise.[8]
-
Solution: Ensure the injected dose is optimized for the subject's weight and the sensitivity of your PET scanner.[8]
-
-
Short Acquisition Time: Scan durations that are too short do not allow for the collection of a sufficient number of coincidence events, leading to noisy images.[8]
-
Solution: Increase the acquisition time per bed position to improve the signal-to-noise ratio.[8]
-
-
Suboptimal Image Reconstruction Parameters: The choice of reconstruction algorithm and its parameters can significantly impact image quality.
-
Solution: Utilize iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM), which generally provide a better signal-to-noise ratio compared to older methods like Filtered Backprojection (FBP).[8] Applying a Gaussian or other smoothing filter after reconstruction can also help reduce noise, but excessive filtering should be avoided as it can blur the image and decrease spatial resolution.[8]
-
Issue 3: Inconsistent or Unexpected Biodistribution
Question: I am observing unexpected uptake of my GRPR-targeted radiotracer in tissues that should not have high GRPR expression. What could be the cause?
Answer: Aberrant biodistribution can be due to several factors related to the radiotracer's stability and the biological characteristics of the model.
-
Radiochemical Impurities: The presence of impurities in the radiotracer solution can lead to altered biodistribution and non-specific uptake.
-
Solution: Always verify the radiochemical purity of your tracer before injection using methods like radio-HPLC.[2]
-
-
Metabolism of the Radiotracer: The metabolic breakdown of the radiotracer can result in radiolabeled fragments that exhibit different biodistribution profiles than the intact tracer.
-
Expression of GRPR in Unexpected Tissues: While GRPR is overexpressed in many prostate tumors, there is physiological expression in other tissues like the pancreas and gastrointestinal tract.[9][10]
-
Solution: It is crucial to be aware of the expected physiological biodistribution of GRPR-targeted tracers. Using GRPR antagonists can help as they tend to have faster washout from these normal tissues compared to tumors.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies to provide a reference for expected outcomes.
Table 1: In Vitro Binding Affinity of GRPR-Targeted Radiotracers
| Radiotracer | Cell Line | IC50/Ki (nM) | Reference |
| natIn-RM1 (antagonist) | PC-3 | 14 ± 3.4 | [10] |
| 111In-AMBA (agonist) | PC-3 | Kd: 0.6 ± 0.3 | [10] |
| Bispecific Radioligands (HE)n | PC-3 / LNCaP | Matched respective monomers | [6] |
Table 2: In Vivo Tumor Uptake of GRPR-Targeted Radiotracers in PC-3 Xenograft Mice
| Radiotracer | Co-injection | Time p.i. (h) | Tumor Uptake (%ID/g) | Reference |
| 68Ga-/177Lu-JMV4168 | - | 1 | - | [1][2][3] |
| 68Ga-/177Lu-JMV4168 | Phosphoramidon (PA) | 1 | Two-fold increase vs. no PA | [1][2][3] |
| [68Ga]Ga-Dar-C5-P2-RM26 | - | - | 6.617 ± 0.245 | [11] |
| [68Ga]Ga-Dar-P2-RM26 | - | - | 5.973 ± 1.261 | [11] |
| [44Sc]Sc-NODAGA-AMBA | - | 1 and 2 | Higher than [68Ga]Ga-NODAGA-AMBA | [12] |
| [68Ga]Ga-NODAGA-AMBA | - | 1 and 2 | 4.11 ± 0.79 (1h), 3.77 ± 1.08 (2h) | [12] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study
This protocol outlines the steps for assessing the biodistribution of a GRPR-targeted radiotracer in a tumor-bearing mouse model.
-
Animal Model: Use male mice with subcutaneously implanted GRPR-positive tumors (e.g., PC-3 cells).
-
Radiotracer Administration: Inject a solution of the radiolabeled compound (typically 1-2 MBq in 100 µL of saline) into the tail vein of the mice.[6] For blocking experiments, co-inject an excess of the non-radiolabeled peptide.[6][13] To study the effect of enzyme inhibition, co-inject an inhibitor like phosphoramidon.[1][2]
-
Sacrifice and Organ Dissection: At predetermined time points post-injection (e.g., 30 and 60 minutes), euthanize the animals.[6] Dissect the organs of interest (e.g., tumor, blood, pancreas, kidneys, liver, spleen).
-
Measurement of Radioactivity: Blot the dissected organs dry and weigh them. Measure the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculate the radioactivity uptake as the percentage of the injected dose per gram of tissue (% ID/g).[6]
Protocol 2: Small Animal PET Imaging
This protocol describes the procedure for performing PET imaging in a tumor-bearing mouse model.
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Radiotracer Injection: Administer the GRPR-targeted radiotracer intravenously via the tail vein.
-
PET/CT Scanning: At desired time points post-injection (e.g., 0.5, 1, and 2 hours), acquire PET/CT images.[11][13]
-
Image Analysis: Reconstruct the PET images and analyze the tracer uptake in the tumor and other organs. The uptake is often quantified as the maximum standardized uptake value (SUVmax). For specificity confirmation, compare images from animals that received a blocking dose of a non-radiolabeled peptide.[13]
Visualizations
Signaling Pathway
Caption: GRPR signaling pathway upon ligand binding.
Experimental Workflow
Caption: Workflow for preclinical evaluation of GRPR-targeted PET tracers.
Troubleshooting Logic
Caption: Troubleshooting logic for low signal-to-noise ratio in GRPR PET.
References
- 1. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RePub, Erasmus University Repository: In vivo stabilization of a gastrin-releasing peptide receptor antagonist enhances pet imaging and radionuclide therapy of prostate cancer in preclinical studies [repub.eur.nl]
- 4. Positron Emission Tomography (PET) Imaging of Prostate Cancer with a Gastrin Releasing Peptide Receptor Antagonist - from Mice to Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving GRPR-targeting peptides for radiotheranostics application: insights from chelator modifications and α-methyl-L tryptophan substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Bispecific PSMA/GRPr Targeting Radioligands with Optimized Pharmacokinetics for Improved PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GRPr Antagonist 68Ga-SB3 PET/CT Imaging of Primary Prostate Cancer in Therapy-Naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of GRPR-targeted PET probes based on Dar derivatives for imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PET Probes for Preclinical Imaging of GRPR-Positive Prostate Cancer: Comparative Preclinical Study of [68Ga]Ga-NODAGA-AMBA and [44Sc]Sc-NODAGA-AMBA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Bombesin-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of bombesin-drug conjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis workflow, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield of Bombesin Peptide during Solid-Phase Peptide Synthesis (SPPS)
Q: My solid-phase synthesis of the bombesin peptide resulted in a significantly lower yield than expected. What are the potential causes and how can I improve the yield?
A: Low peptide yield is a common issue in SPPS and can stem from several factors throughout the synthesis process. A systematic approach is necessary to diagnose and resolve the problem.
Potential Causes & Solutions:
-
Incomplete Deprotection or Coupling: The repetitive nature of SPPS means that even small inefficiencies in deprotection and coupling steps can lead to a substantial decrease in the final yield of the full-length peptide.[1]
-
Troubleshooting:
-
Monitor Reactions: Use a qualitative test, such as the Kaiser (ninhydrin) test, to check for free primary amines after each coupling step. A positive result indicates incomplete coupling.[1]
-
Extend Reaction Times: Increase the duration of deprotection and coupling steps, especially for sterically hindered amino acids.
-
Double Coupling: For difficult couplings, repeat the coupling step with a fresh solution of amino acid and coupling reagents.
-
Optimize Reagents: Increase the concentration of the amino acid and coupling reagents to drive the reaction forward.[1] Consider using a more efficient coupling reagent like HBTU or PyBOP.[2]
-
-
-
Peptide Aggregation: Hydrophobic bombesin sequences can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[3][4] This is often indicated by the resin failing to swell properly.[3]
-
Troubleshooting:
-
Change Solvents: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the reaction mixture.[3]
-
Incorporate Solubilizing Agents: Use detergents or chaotropic salts to disrupt hydrophobic interactions.[5]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate synthesis and reduce aggregation.[5]
-
Use Pseudoproline Dipeptides: Incorporating these structures can disrupt the secondary structures that lead to aggregation.[3]
-
-
-
Suboptimal Resin Choice: The choice of resin can impact peptide yield.
Issue 2: Side Reactions During Bombesin SPPS
Q: I've identified several impurities in my crude bombesin peptide by mass spectrometry. What are the common side reactions, and how can I minimize them?
A: Side reactions are a frequent challenge in peptide synthesis. Understanding and mitigating these can significantly improve the purity of the final product.
Potential Side Reactions & Solutions:
-
Racemization: The stereochemistry of amino acids can be altered during activation and coupling, leading to diastereomeric impurities.
-
Mitigation:
-
Use coupling reagents that minimize racemization, such as those containing HOBt or Oxyma.
-
Avoid prolonged exposure to basic conditions.
-
-
-
Aspartimide Formation: Aspartic acid residues can form a cyclic imide, which can then hydrolyze to form a mixture of aspartyl and isoaspartyl peptides.
-
Mitigation:
-
Use protecting groups on the preceding amino acid's backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb).[3]
-
-
-
Oxidation of Methionine: The methionine residue in bombesin is susceptible to oxidation.
-
Mitigation:
-
Use scavengers like dithiothreitol (DTE) during cleavage.[7]
-
Handle the peptide under an inert atmosphere (e.g., argon) when possible.
-
-
-
Diketopiperazine Formation: Cyclization of the first two amino acids can occur after the removal of the N-terminal protecting group of the second amino acid, leading to cleavage from the resin.
-
Mitigation:
-
Couple the third amino acid immediately after the deprotection of the second.
-
Choose a resin and first amino acid combination that is less prone to this side reaction.
-
-
Issue 3: Difficulties in Conjugating the Drug to the Bombesin Peptide
Q: I'm experiencing low yield and/or the formation of multiple products during the conjugation of my drug to the bombesin peptide. What could be the issue?
A: The conjugation step is critical and its success depends heavily on the chosen linker chemistry and reaction conditions.
Potential Causes & Solutions:
-
Poor Solubility of Components: Many cytotoxic drugs are hydrophobic and may not be soluble in aqueous conjugation buffers, reducing the effective concentration for the reaction.[8]
-
Troubleshooting:
-
Incorporate a small amount of an organic co-solvent (e.g., DMSO, DMF) to improve solubility.
-
Design linkers with increased hydrophilicity, for example, by including polyethylene glycol (PEG) moieties.[8]
-
-
-
Suboptimal Reaction Conditions: The pH, temperature, and stoichiometry of the reaction are crucial for efficient conjugation.
-
Troubleshooting:
-
pH Control: Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry (e.g., maleimide-thiol coupling is typically performed at pH 6.5-7.5).
-
Stoichiometry: Use a slight excess of the linker-drug moiety to drive the reaction to completion.
-
Temperature: Perform conjugations at controlled temperatures (e.g., 4°C or room temperature) to minimize side reactions and aggregation.
-
-
-
Linker Instability: The linker itself may be unstable under the conjugation or purification conditions.[9]
-
Troubleshooting:
-
Choose a linker chemistry that is stable under the required conditions. For example, disulfide bonds can be formed under mild conditions.[10]
-
For cleavable linkers, ensure that the cleavage condition is not met during the conjugation or purification steps.
-
-
Issue 4: Aggregation and Low Recovery During Purification
Q: My bombesin-drug conjugate is aggregating, leading to low recovery after purification by RP-HPLC. How can I improve this?
A: Aggregation of the final conjugate is a common problem, often due to the hydrophobicity of both the peptide and the drug.
Potential Causes & Solutions:
-
Hydrophobic Interactions: The combined hydrophobicity of the bombesin peptide and the cytotoxic drug can lead to aggregation in aqueous solutions.
-
Troubleshooting:
-
Optimize HPLC Conditions:
-
Use a mobile phase with a higher organic content (e.g., acetonitrile) to disrupt hydrophobic interactions.
-
Consider using a different ion-pairing agent in the mobile phase.
-
Increase the column temperature to reduce aggregation.
-
-
Formulation: After purification, formulate the conjugate in a buffer containing solubilizing excipients.
-
Linker Modification: As a design consideration, incorporating hydrophilic linkers can reduce the overall hydrophobicity of the conjugate.[8]
-
-
-
Precipitation during Lyophilization: The conjugate may precipitate during the freeze-drying process.
-
Troubleshooting:
-
Add a cryoprotectant such as sucrose or trehalose to the solution before lyophilization.
-
Control the freezing and drying rates during the lyophilization cycle.
-
-
Frequently Asked Questions (FAQs)
Synthesis & Purity
-
Q1: What is a typical overall yield for the solid-phase synthesis of a bombesin analog?
-
Q2: What level of purity should I expect for the crude bombesin peptide after cleavage?
-
Q3: What are the most common methods for purifying bombesin-drug conjugates?
Conjugation & Linkers
-
Q4: What are some common linker chemistries used for bombesin-drug conjugates?
-
Q5: How can I confirm the successful conjugation of the drug to the peptide?
Stability
-
Q6: How can I assess the stability of my bombesin-drug conjugate?
-
Q7: What are the main degradation pathways for bombesin-drug conjugates in vivo?
-
A7: Peptides are susceptible to enzymatic degradation by proteases in the body.[2] The stability of the linker is also a critical factor; for example, a disulfide linker can be cleaved by reducing agents like glutathione inside cells.
-
Quantitative Data Summary
Table 1: Reported Yields and Purity for Bombesin Analogs and Conjugates
| Product | Synthesis/Conjugation Step | Reported Yield | Reported Purity | Reference |
| Bombesin Analogs | Overall SPPS | 13-32% | 91-97% | [11][12] |
| TacsBOMB2 & TacsBOMB5 | SPPS | ~33% | - | [13] |
| Activated Bombesin Analog | SPPS | 82% | 87% (crude) | [10] |
| Bombesin-Tubulysin Conjugate 20 | Disulfide Ligation | 46% | - | [10] |
| Bombesin-Tubulysin Conjugate 21 | Disulfide Ligation | 52% | - | [10] |
| Lipidated Bombesin-Tubulysin 22 | Disulfide Ligation | 41% | - | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Bombesin Analog (Fmoc Strategy)
This protocol is a generalized procedure based on common practices in the literature.[2][6][16]
-
Resin Preparation: Start with a suitable resin, such as Fmoc-rink amide-linker-functionalized polystyrene.
-
Fmoc Deprotection: Treat the resin with a 20-30% solution of piperidine in DMF for about 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF or NMP.
-
Add a base such as DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-5 for each amino acid in the bombesin sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. Lyophilize the crude peptide to obtain a powder.
Protocol 2: Purification of Bombesin-Drug Conjugate by RP-HPLC
This is a general protocol for the purification of peptide conjugates.[14][17]
-
Column: Use a preparative C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 95% B over 40 minutes). The optimal gradient will need to be determined empirically based on the hydrophobicity of the conjugate.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and a wavelength specific to the drug if it has a chromophore).
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired conjugate.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Protocol 3: Stability Assay of Bombesin-Drug Conjugate in Plasma
This protocol is adapted from methods described for radiolabeled bombesin analogs.[6]
-
Incubation: Dissolve the bombesin-drug conjugate in a small volume of a suitable solvent (e.g., DMSO) and add it to human or mouse plasma to a final desired concentration. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma mixture.
-
Protein Precipitation: Add an equal volume of cold acetonitrile to the plasma aliquot to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant by analytical RP-HPLC to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Visualizations
Caption: Bombesin receptor (GRPR) signaling pathway.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Caption: General workflow for bombesin-drug conjugate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Doxorubicin-peptide conjugates overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. peptide.com [peptide.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of novel 68Ga-labeled bombesin analogs for imaging gastrin-releasing peptide receptor expression with positron emission tomography | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Ninho – Repositório Institucional do INCA [ninho.inca.gov.br]
- 16. rsc.org [rsc.org]
- 17. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
mitigating side effects of bombesin receptor agonists in vivo
Welcome to the technical support center for researchers utilizing bombesin receptor agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side effects encountered during in vivo experiments.
General Recommendations
A primary strategy for avoiding agonist-related side effects is the use of bombesin receptor antagonists . For applications such as tumor targeting and imaging, antagonists often provide superior pharmacokinetic profiles and avoid the risk of stimulating tumor growth.[1][2][3][4][5] Agonists can have mitogenic properties, and their use may lead to undesirable cell proliferation.[1][2][6] Antagonists, in contrast, can block the effects of endogenous and exogenous bombesin/GRP without stimulating downstream signaling.[5][7]
Troubleshooting Common Side Effects
Thermoregulation Issues: Hypothermia
FAQ 1: My subjects are exhibiting a significant drop in core body temperature after administration of a bombesin agonist. Is this expected and how can I prevent it?
Answer: Yes, hypothermia is a known side effect of centrally administered bombesin and its agonists.[8][9][10][11] The effect is particularly pronounced in food-deprived animals.[9][10] The mechanism involves the preoptic area (POA) of the hypothalamus and is mediated by dopaminergic and cholinergic pathways, as well as a reduction in sympathetic nervous system activity to brown adipose tissue (BAT).[10][12]
Troubleshooting Steps:
-
Verify Dose: Ensure you are using the lowest effective dose of the agonist for your primary endpoint. Hypothermia is dose-dependent.[8]
-
Control Nutritional Status: Be aware that food deprivation significantly potentiates bombesin-induced hypothermia.[10] If your protocol allows, use ad libitum-fed animals.
-
Pharmacological Intervention: Consider co-administration with antagonists of systems that mediate the hypothermic effect.
-
Use a Receptor Antagonist: The most effective method to prevent this side effect is to use a specific bombesin receptor antagonist either as a pretreatment or as an alternative to your agonist if applicable to your research goals.[8]
Experimental Protocol: Mitigating Hypothermia with a Dopamine Receptor Antagonist
This protocol describes how to test if the observed hypothermia is mediated by the dopaminergic system and how to attenuate it using haloperidol.
Materials:
-
Bombesin agonist of interest
-
Haloperidol (dopamine receptor antagonist)
-
Vehicle (saline or appropriate solvent)
-
Rectal thermometer for small animals
-
Animal subjects (e.g., rats)
Procedure:
-
Acclimatization: Acclimate animals to the experimental room and handling for at least 1 hour before the experiment.
-
Baseline Temperature: Measure the baseline core body temperature of each animal via a rectal probe.
-
Pretreatment:
-
Test Group: Administer haloperidol. A previously effective dose is 0.5 mg/kg, i.p.[12]
-
Control Group: Administer an equivalent volume of vehicle.
-
-
Waiting Period: Wait for the appropriate time for the antagonist to become effective (typically 30-60 minutes).
-
Agonist Administration: Administer the bombesin agonist via your established route (e.g., intracerebroventricular, i.c.v.).
-
Temperature Monitoring: Measure core body temperature at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-agonist administration.
-
Data Analysis: Compare the temperature change from baseline between the haloperidol-pretreated group and the vehicle control group.
Data Summary: Bombesin-Induced Hypothermia in Rats
| Compound | Administration Route | Dose | Conditions | Outcome (Temp. Change from Baseline) | Mitigation Strategy |
| Bombesin | i.c.v. | 100 ng | Ad lib-fed | -0.08 ± 0.37 °C @ 60 min | N/A |
| Bombesin | i.c.v. | 100 ng | Food-deprived | -2.51 ± 0.29 °C @ 60 min | N/A |
| Bombesin | POA Microinfusion | 5 ng | Food-deprived | Significant hypothermia @ 1 hr[8] | Pre-treatment with a bombesin antagonist ([Psi13,14 Leu14]bombesin) prevents hypothermia.[8] |
| Bombesin | POA Microinfusion | 25 ng | Food-deprived | Significant hypothermia @ 1 hr[8] | Pre-treatment with a bombesin antagonist ([Psi13,14 Leu14]bombesin) prevents hypothermia.[8] |
| Bombesin | i.c.v. | 1.0 µg | Insulin-pretreated | ~ -1.5 °C @ 60 min[9] | Co-administration with haloperidol or atropine attenuates the effect.[12] |
i.c.v. = intracerebroventricular; POA = Preoptic Area
Logical Workflow for Troubleshooting Hypothermia
Behavioral Issues: Excessive Grooming & Scratching (Pruritus)
FAQ 2: My animals are incessantly scratching and grooming after I administer a GRP agonist. What is causing this, and how can I reduce it?
Answer: Excessive grooming and scratching are well-documented behavioral side effects induced by bombesin and gastrin-releasing peptide (GRP) agonists.[13] This response is considered a model for pruritus (itching).[14][15][16] The effect is mediated, at least in part, by the activation of BB2 (GRP) receptors on mast cells in the skin, which triggers degranulation and the release of histamine.[14]
Troubleshooting Steps:
-
Confirm Agonist Specificity: If possible, determine if the effect is mediated by a specific bombesin receptor subtype (e.g., BB1 vs. BB2). GRP-induced scratching can be blocked by a BB2 antagonist.[14]
-
Pharmacological Blockade: Pre-treat with an H1 histamine receptor antagonist (e.g., fexofenadine, chlorpheniramine) to block the downstream effects of mast cell degranulation.[14]
-
Use a BB2 Antagonist: Pre-treatment with a selective BB2 receptor antagonist, such as RC-3095, has been shown to inhibit GRP-induced scratching.[14]
Experimental Protocol: Quantifying and Mitigating Agonist-Induced Grooming
This protocol provides a method for observing and scoring grooming behavior and testing the efficacy of an H1 antagonist for mitigation.
Materials:
-
Bombesin/GRP agonist
-
H1 histamine receptor antagonist (e.g., fexofenadine)
-
Vehicle control
-
Observation chambers (e.g., clear plexiglass boxes)
-
Video recording equipment
Procedure:
-
Acclimatization: Place animals individually in observation chambers and allow them to acclimate for at least 30 minutes.
-
Pretreatment:
-
Test Group: Administer the H1 antagonist.
-
Control Group: Administer vehicle.
-
-
Waiting Period: Allow 30-60 minutes for the antagonist to take effect.
-
Agonist Administration: Administer the bombesin/GRP agonist.
-
Behavioral Observation:
-
Immediately begin video recording the animals for a set period (e.g., 30-60 minutes).
-
A trained observer, blind to the treatment groups, should later score the videos.
-
Scoring: Count the total number of scratching bouts (defined as lifting a hind paw to scratch the head, neck, or flank) within the observation period. A frame-by-frame analysis is recommended for accuracy.[17]
-
-
Data Analysis: Compare the total number of scratching bouts between the H1 antagonist group and the vehicle control group.
Data Summary: Pharmacological Inhibition of GRP-Induced Scratching in Mice
| Agonist | Agonist Dose (Intradermal) | Inhibitor | Inhibitor Type | Outcome |
| GRP(18-27) | 1-300 nmol/site | RC-3095 | BB2 Antagonist | Significant inhibition of scratching[14] |
| GRP(18-27) | 1-300 nmol/site | Fexofenadine | H1 Antagonist | Significant inhibition of scratching[14] |
| GRP(18-27) | 1-300 nmol/site | Chlorpheniramine | H1 Antagonist | Significant inhibition of scratching[14] |
| GRP(18-27) | 1-300 nmol/site | Naltrexone | µ-Opioid Antagonist | Significant inhibition of scratching[14] |
Gastrointestinal Issues: Satiety and Discomfort
FAQ 3: I am using a bombesin agonist for a CNS application, but it is suppressing my subjects' food intake and may be causing GI distress. How can I manage this?
Answer: Bombesin and its analogs are potent satiety signals, and their administration can significantly reduce food intake.[18][19][20] They also have direct effects on the gastrointestinal tract, including delaying gastric emptying, which can contribute to side effects like nausea and vomiting.[6][21] While these effects are central to some research (e.g., obesity studies), they are undesirable side effects in other contexts.
Troubleshooting Steps:
-
Route of Administration: Central (e.g., i.c.v.) and peripheral (e.g., i.p.) administration can both induce satiety.[22] If your target is central, ensure your administration technique minimizes leakage into the periphery.
-
Receptor Subtype: The satiety effect involves multiple bombesin receptors.[7] If your primary outcome is mediated by a specific subtype (e.g., BRS-3 for metabolic regulation), consider using a subtype-selective agonist to avoid broad activation.[23][24][25]
-
Dietary Modification: For general malaise, providing smaller, more frequent meals and avoiding high-fat foods can help manage GI side effects, a strategy proven effective for other peptide agonists like GLP-1RAs.[26]
-
Use of Antagonists: If the satiety effect confounds your primary measurements, pretreatment with a bombesin receptor antagonist can block this effect.[7]
Bombesin Signaling Pathway
References
- 1. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Bombesin Antagonist–Based Radioligands for Translational Nuclear Imaging of Gastrin-Releasing Peptide Receptor–Positive Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Radioligands in Cancer Theranostics: Agonists and Antagonists [mdpi.com]
- 5. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bombesin receptor antagonists block the effects of exogenous bombesin but not of nutrients on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin-induced hypothermia: a dose-response and receptor antagonist study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bombesin produces hypothermia in insulin treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bombesin-induced hypothermia in rats tested at normal ambient temperatures: contribution of the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bombesin acts in preoptic area to produce hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bombesin-induced hypothermia: possible involvement of cholinergic and dopaminergic receptors in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bombesin and ceruletide-induced grooming and inhibition of ingestion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastrin-releasing peptide induces itch-related responses through mast cell degranulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bombesin--a central mediator of pruritus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bombesin—a central mediator of pruritus? | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Bombesin elicits satiety in sham feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Significant satiety effect of bombesin in lean but not in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Obese women are less sensitive for the satiety effects of bombesin than lean women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bombesin effects on human GI functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. m.youtube.com [m.youtube.com]
improving tumor-to-background ratios in bombesin SPECT imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving tumor-to-background ratios in bombesin single-photon emission computed tomography (SPECT) imaging.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background signal in bombesin SPECT imaging?
High background signal in bombesin SPECT imaging primarily stems from the physiological expression of gastrin-releasing peptide receptors (GRPR) in healthy organs. The pancreas, in particular, exhibits high levels of GRPR expression, leading to significant off-target accumulation of bombesin-based radiotracers.[1][2] The stomach also shows a lesser degree of GRPR expression, contributing to background signal in the abdominal region.[1][2]
Q2: How do bombesin receptor agonists and antagonists differ in their imaging characteristics?
Bombesin receptor antagonists are generally favored over agonists for tumor imaging due to their improved pharmacokinetic profiles.[3] Antagonists tend to clear more rapidly from GRPR-positive healthy tissues like the pancreas compared to tumors.[1][2] This differential washout leads to higher tumor-to-pancreas ratios at later imaging time points (e.g., 4 or 24 hours post-injection) compared to earlier time points.[1][2] In contrast, agonists can induce mitogenic effects and may exhibit prolonged retention in normal tissues.[3]
Q3: What is the role of the chelator in the pharmacokinetic properties of a bombesin-based radiotracer?
The chelator used to complex the radionuclide can significantly influence the affinity, antagonistic potency, and overall pharmacokinetics of the bombesin conjugate. For instance, the choice of chelator can affect the in vivo stability of the radiotracer, with some chelators leading to lower liver uptake, which is indicative of higher stability.
Troubleshooting Guide
Issue 1: High uptake in the pancreas leading to poor tumor-to-pancreas contrast.
-
Cause: High physiological expression of GRPR in the pancreas.[1][2]
-
Troubleshooting Steps:
-
Utilize a GRPR Antagonist: Switch from a bombesin agonist to an antagonist-based radiotracer. Antagonists generally exhibit faster clearance from the pancreas compared to the tumor.[1][2]
-
Optimize Imaging Time: Acquire images at later time points (e.g., 4 to 24 hours post-injection). The differential washout rates between the tumor and the pancreas will likely result in improved contrast over time.[1][2]
-
Administer a Blocking Agent: Saturate the GRPRs in healthy tissues by pre-injecting a non-radiolabeled bombesin analogue. A study showed that saturating GRPR 4 hours prior to the injection of the radiotracer improved the tumor-to-pancreas ratio.[4]
-
Lower Specific Activity: Reducing the specific activity of the injected radiotracer can lead to a decline in uptake in the pancreas, thereby improving the tumor-to-pancreas ratio.[4]
-
Issue 2: Rapid clearance of the radiotracer from the tumor.
-
Cause: The specific chemical structure of the bombesin analogue can influence its binding affinity and retention within the tumor.
-
Troubleshooting Steps:
-
Modify the Peptide Backbone: Introducing modifications to the peptide sequence can enhance metabolic stability and tumor uptake.[5] For example, substitutions at the Gln-Trp site within the peptide have shown potential for optimizing pharmacokinetics.[1]
-
Evaluate Different Chelators: The choice of chelator can impact the tumor uptake of the radiotracer. Experiment with different chelating agents to find one that improves tumor retention.
-
Issue 3: High kidney uptake and retention.
-
Cause: Renal clearance is a common pathway for peptide-based radiotracers.
-
Troubleshooting Steps:
-
Modify the Radiotracer: Introduction of certain linkers or modifications to the peptide can alter the clearance pathway and reduce kidney retention.
-
Co-administration of Agents: The co-injection of basic amino acids or gelofusine can sometimes reduce renal uptake of radiolabeled peptides.
-
Optimize Imaging Time: As with pancreatic uptake, acquiring images at later time points may allow for clearance from the kidneys, improving the tumor-to-kidney ratio. A study demonstrated an increase in the tumor-to-kidney ratio when GRPR was saturated 4 hours prior to the radiotracer injection.[4]
-
Quantitative Data Summary
Table 1: Comparison of Tumor-to-Background Ratios for Different Bombesin Radiotracers.
| Radiotracer | Animal Model | Time Post-Injection (h) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Tumor-to-Pancreas Ratio | Tumor-to-Kidney Ratio | Reference |
| [68Ga]Ga-ProBOMB1 | PC-3 Xenograft | 1 | 20.6 ± 6.79 | 106 ± 57.7 | - | 6.25 ± 2.33 | [6] |
| [68Ga]Ga-NeoBOMB1 | PC-3 Xenograft | 1 | 8.38 ± 0.78 | 39.0 ± 12.6 | - | 1.66 ± 0.26 | [6] |
| 177Lu-ProBOMB2 | PC-3 Xenograft | 1 | >15 | >150 | 11.0 | 6.1 | [7] |
| 177Lu-ProBOMB2 | PC-3 Xenograft | 4 | >5 | >50 | 27.9 | 6.7 | [7] |
| 111In-AMBA (10 pmol) | PC-3 Xenograft | 1 | - | - | 0.1 ± 0 | 0.92 ± 0.16 | [4] |
| 111In-AMBA (3000 pmol) | PC-3 Xenograft | 1 | - | - | 0.6 ± 0.2 | - | [4] |
| 111In-AMBA (with GRPR saturation) | PC-3 Xenograft | 1 | - | - | 0.22 ± 0.2 | 3.45 ± 0.5 | [4] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or nude mice) bearing tumors derived from a gastrin-releasing peptide receptor (GRPR)-positive human cancer cell line (e.g., PC-3 for prostate cancer).
-
Radiotracer Administration: Inject a defined amount of the radiolabeled bombesin analogue (e.g., 10 pmol, 0.15–0.40 MBq) into the tail vein of the mice.
-
Blocking Group (Optional): For determination of non-specific uptake, a separate group of animals can be pre-injected with a large excess of the corresponding non-radiolabeled peptide (e.g., 20 nmol) approximately 5 minutes before the radiotracer injection.
-
Euthanasia and Organ Collection: At predefined time points (e.g., 1, 4, and 24 hours post-injection), euthanize the mice.
-
Sample Processing: Collect organs of interest (e.g., tumor, blood, pancreas, kidneys, liver, muscle). Rinse the organs of excess blood, weigh them, and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-background ratios by dividing the %ID/g in the tumor by the %ID/g in the respective background tissue.
Protocol 2: SPECT/CT Imaging Protocol
-
Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with 2.5% isoflurane in O2).
-
Radiotracer Injection: Intravenously inject the radiotracer (e.g., 4.67 ± 0.91 MBq) via the tail vein. For blocking studies, co-inject a blocking agent (e.g., 100 μg of [d-Phe6,Leu-NHEt13,des-Met14]bombesin(6-14)).[6]
-
Imaging: At the desired time points (e.g., 1 or 2 hours post-injection), place the anesthetized mouse in the SPECT/CT scanner. Maintain the mouse's body temperature with a heating pad.
-
CT Scan: Perform a CT scan for anatomical reference (e.g., 80 kV, 500 μA).[6]
-
SPECT Scan: Acquire a static SPECT scan (e.g., for 10 minutes).[6]
-
Image Reconstruction and Analysis: Reconstruct the SPECT and CT images and co-register them for analysis of radiotracer distribution in the tumor and other organs.
Visualizations
References
- 1. Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
Bombesin Agonists vs. Antagonists for Cancer Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between bombesin receptor agonists and antagonists for cancer imaging is a critical decision. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal targeting agent for preclinical and clinical applications.
The gastrin-releasing peptide receptor (GRPR), a member of the bombesin receptor family, is overexpressed in a variety of cancers, including prostate, breast, pancreas, and lung cancer, making it an attractive target for molecular imaging.[1][2] Radiolabeled bombesin analogs, which bind with high affinity to GRPR, have been extensively developed for PET and SPECT imaging.[1][2] These imaging agents can be broadly categorized into agonists and antagonists, each with distinct pharmacological properties that significantly impact their imaging characteristics.
While initial research focused on agonists due to the belief that ligand internalization was necessary for optimal tumor targeting, a paradigm shift has occurred in recent years, with a growing consensus favoring antagonists for in vivo applications.[3][4][5][6][7][8] This shift is primarily driven by the superior pharmacokinetic profiles and improved safety of antagonists.[3][5][9]
Performance Comparison: Agonists vs. Antagonists
A substantial body of preclinical and clinical evidence suggests that GRPR antagonists are generally superior to agonists for cancer imaging.[3][4][5][6][7][8] The key advantages of antagonists include:
-
Favorable Pharmacokinetics: Antagonists typically exhibit better washout from non-target tissues, leading to higher tumor-to-background ratios and clearer images.[3][5][9]
-
Improved Safety Profile: Agonists can induce undesirable physiological effects, such as gastrointestinal discomfort, due to receptor activation.[3][8][9][10] Antagonists, by definition, do not activate the receptor and are therefore devoid of these side effects.
-
No Stimulation of Tumor Growth: A significant concern with agonists is their potential to stimulate tumor cell proliferation through GRPR signaling.[4][9] Antagonists do not carry this risk.
However, it is important to note that the choice of radiolabel and linker can significantly influence the performance of both agonists and antagonists. For instance, some studies involving 18F-labeled bombesin analogs have reported higher tumor uptake and retention with agonists compared to their antagonist counterparts.[11] This highlights the need for careful optimization of the entire radiopharmaceutical construct.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of bombesin agonists and antagonists, providing a snapshot of their relative performance in terms of binding affinity and tumor uptake.
Table 1: Comparison of Binding Affinities (IC50, nM) of Bombesin Agonists and Antagonists
| Compound | Type | Radiometal/Chelator | IC50 (nM) | Cell Line | Reference |
| Demobesin 4 | Agonist | 99mTc/N4 | ~1-10 | PC3 | [6] |
| Demobesin 1 | Antagonist | 99mTc/N4 | ~1-10 | PC3 | [6] |
| 111In-AMBA | Agonist | 111In/DOTA | ~5 | PC3 | [3] |
| 111In-RM1 | Antagonist | 111In/DOTA | ~2 | PC3 | [3] |
| N4-AR | Antagonist | - | 2.5 ± 0.6 | PC-3 | |
| DOTA-AR | Antagonist | - | 18 ± 7 | PC-3 | |
| NODAGA-AR | Antagonist | - | 25 ± 6 | PC-3 | |
| CB-TE2A-AR | Antagonist | - | 5.5 ± 1.3 | PC-3 |
Table 2: Comparison of Tumor Uptake (%ID/g) of Bombesin Agonists and Antagonists in Preclinical Models
| Radiotracer | Type | Animal Model (Tumor) | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |
| 99mTc-Demobesin 4 | Agonist | Mouse (PC3) | 1 | ~3 | |
| 99mTc-Demobesin 1 | Antagonist | Mouse (PC3) | 1 | ~8 | |
| 68Ga-NOTA-PEG2-RM26 | Antagonist | Mouse (PC-3) | 1 | 8.1 ± 0.4 | [1] |
| 68Ga-DOTA-glu-BBN | Agonist | Mouse (PC-3) | 1 | ~4.8 | [1] |
| 64Cu-CB-TE2A-AR | Antagonist | Mouse (PC-3) | 1 | 31.02 ± 3.35 | [12] |
| 99mTc-N4-AR | Antagonist | Mouse (PC-3) | 1 | 24.98 ± 5.22 | [12] |
| 111In-DOTA-AR | Antagonist | Mouse (PC-3) | 1 | 10.56 ± 0.70 | [12] |
| 68Ga-NODAGA-AR | Antagonist | Mouse (PC-3) | 1 | 7.11 ± 3.26 | [12] |
| 18F-FP-MAGBBN | Agonist | Mouse (PC-3) | 1 | ~3.5 | [11] |
| 18F-FP-MATBBN | Antagonist | Mouse (PC-3) | 1 | ~1.5 | [11] |
Signaling Pathways and Experimental Workflows
The differential behavior of bombesin agonists and antagonists stems from their interaction with the GRPR signaling pathway.
Caption: GRPR Signaling Pathway Activation by Agonists and Blockade by Antagonists.
A typical experimental workflow for comparing bombesin-based radiotracers involves a series of in vitro and in vivo assays.
Caption: Experimental Workflow for Comparing Bombesin Radiotracers.
The logical relationship between receptor binding characteristics and the resulting imaging outcome underscores the superiority of antagonists for in vivo applications.
Caption: Logical Flow from Receptor Interaction to Imaging Outcome.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of bombesin-based imaging agents. Below are outlines of key experimental protocols.
In Vitro Receptor Binding Assay
-
Cell Culture: GRPR-expressing cancer cells (e.g., PC-3) are cultured to confluence in appropriate media.
-
Competitive Binding: Cells are incubated with a constant concentration of a radiolabeled bombesin analog (e.g., 125I-[Tyr4]bombesin) and increasing concentrations of the unlabeled agonist or antagonist test compounds.
-
Incubation and Washing: Incubation is carried out at a specified temperature (e.g., 37°C) for a set duration (e.g., 60 minutes). Unbound ligands are removed by washing with ice-cold buffer.
-
Cell Lysis and Counting: Cells are lysed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated using non-linear regression analysis.[6]
Cell Uptake and Internalization Studies
-
Cell Seeding: GRPR-expressing cells are seeded in multi-well plates and allowed to attach overnight.
-
Radiotracer Incubation: Cells are incubated with the radiolabeled agonist or antagonist at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
Determination of Internalized vs. Surface-Bound Radioactivity:
-
Total cell-associated radioactivity: The supernatant is removed, and cells are washed and lysed to measure the total radioactivity.
-
Surface-bound radioactivity: After incubation, cells are treated with an acidic buffer (e.g., glycine-HCl) to strip the surface-bound radiotracer. The radioactivity in the acid wash represents the surface-bound fraction.
-
Internalized radioactivity: The radioactivity remaining in the cells after the acid wash represents the internalized fraction.[13]
-
-
Blocking Studies: To determine receptor-specific uptake, a parallel experiment is conducted in the presence of a large excess of unlabeled bombesin.[13]
In Vivo Biodistribution Studies
-
Animal Model: Tumor-bearing animal models are established by subcutaneously inoculating cancer cells (e.g., PC-3) into immunocompromised mice.
-
Radiotracer Injection: A known amount of the radiolabeled agonist or antagonist is injected intravenously into the tail vein of the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized, and major organs and the tumor are excised.
-
Radioactivity Measurement: The tissues are weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The uptake in each organ and the tumor is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13][14]
PET/SPECT Imaging
-
Animal Preparation: Tumor-bearing mice are anesthetized.
-
Radiotracer Administration: The radiolabeled compound is administered intravenously.
-
Image Acquisition: Dynamic or static PET or SPECT images are acquired at specified time points post-injection.
-
Image Analysis: Regions of interest (ROIs) are drawn over the tumor and other organs to quantify the radiotracer uptake.[15]
Conclusion
The available evidence strongly supports the use of bombesin receptor antagonists over agonists for in vivo cancer imaging. Their superior pharmacokinetic properties, improved safety profile, and lack of mitogenic potential make them more promising candidates for clinical translation. While certain radiolabeling strategies may favor agonists in specific contexts, the overall trend in the field is a clear shift towards the development and application of antagonist-based radiopharmaceuticals for targeting GRPR-expressing tumors. This guide provides a foundational understanding for researchers to make informed decisions in the design and evaluation of novel bombesin-based imaging agents.
References
- 1. Radiolabeled bombesin derivatives for preclinical oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombesin-based Radiopharmaceuticals for Imaging and Therapy of Cancers Expressing Gastrin-releasing Peptide Receptor -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 3. Prostate Cancer Theranostics Targeting Gastrin-Releasing Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Tumor-Targeting Properties of an Antagonistic Bombesin Analogue RM26 Conjugated with a Non-Residualizing Radioiodine Label Comparison with a Radiometal-Labelled Counterpart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bombesin Antagonist–Based Radioligands for Translational Nuclear Imaging of Gastrin-Releasing Peptide Receptor–Positive Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evolution of Bombesin Conjugates for Targeted PET Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Head-to-Head Comparison of GRPR Antagonists in Prostate Cancer Models
The gastrin-releasing peptide receptor (GRPR) has emerged as a promising molecular target for the diagnosis and treatment of prostate cancer due to its overexpression in early-stage tumors.[1][2] This has led to the development of various GRPR antagonists, which, when radiolabeled, can be used for targeted imaging and radionuclide therapy. Unlike agonists, which can stimulate tumor growth and cause side effects, antagonists offer a safer and potentially more effective approach by blocking the receptor's signaling pathways.[2][3][4][5] This guide provides a head-to-head comparison of leading GRPR antagonists evaluated in prostate cancer models, supported by experimental data from preclinical and clinical studies.
Comparative Efficacy of GRPR Antagonists
Radiolabeled GRPR antagonists have demonstrated significant promise in preclinical and clinical settings for both imaging and therapy of prostate cancer. The most extensively studied antagonists include derivatives of the bombesin peptide, such as RM2 and NeoBOMB1 (NeoB). These antagonists are often chelated with agents like DOTA to allow labeling with various radionuclides, such as Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy.
Recent studies have focused on comparing the performance of these radiolabeled antagonists. While both show high affinity for GRPR and effective tumor targeting, differences in their pharmacokinetic profiles, particularly in non-target organs like the pancreas (which has physiological GRPR expression), are critical for clinical translation.[6]
| Antagonist (Radiolabeled Form) | Prostate Cancer Model | Key Findings | Reference |
| ¹⁷⁷Lu-RM2 | PC-3 Xenograft Mice | High doses (72 and 144 MBq) induced complete tumor remission in 60% of mice. Combination with rapamycin significantly increased survival compared to monotherapy. | [7][8] |
| ¹⁷⁷Lu-NeoB | PC-3 Xenograft Mice | Demonstrated high tumor uptake (9.38 ± 0.81 %ID/g at 1h). However, pancreatic uptake was significantly higher (30.66 ± 4.29 %ID/g) compared to ¹⁷⁷Lu-RM2. | [6] |
| ¹⁷⁷Lu-RM2 vs. ¹⁷⁷Lu-NeoB | PC-3 Xenograft Mice | Both showed similar high tumor uptake in vivo. However, ¹⁷⁷Lu-RM2 had significantly lower pancreatic uptake (14.39 ± 2.56 %ID/g at 1h) and a faster clearance from the pancreas. | [6] |
| ⁶⁸Ga-RM2 vs. ⁶⁸Ga-PSMA-11 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) Patients | ⁶⁸Ga-PSMA-11 showed significantly higher uptake in tumor lesions and detected 23% more lesions. GRPR expression appeared reduced in advanced mCRPC. | [9] |
| ⁶⁸Ga-RM2 | Newly Diagnosed Prostate Cancer Patients | Demonstrated a high positivity rate of 98% in detecting primary prostate tumors. | [1][7] |
| [⁹⁹ᵐTc]Tc-DB8 | Prostate Cancer Patients (Phase I) | Well-tolerated. Optimal imaging was achieved with an 80–120 µg peptide dose, which significantly lowered activity in the pancreas and kidneys. | [10] |
| ¹⁷⁷Lu-AMTG | Preclinical Models | Showed slightly improved GRPR affinity and considerably improved stability in vitro and in vivo compared to ¹⁷⁷Lu-RM2. | [1][5] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the methods for evaluating these antagonists is crucial for their development and clinical application.
GRPR Signaling in Prostate Cancer
Activation of GRPR by its natural ligand, gastrin-releasing peptide (GRP), triggers multiple downstream signaling pathways that promote tumor growth, proliferation, invasion, and survival.[11][12] GRPR antagonists block these effects by preventing GRP from binding to the receptor.
Caption: GRPR signaling pathway in prostate cancer and its inhibition by antagonists.
Preclinical Evaluation Workflow
The preclinical assessment of novel GRPR antagonists follows a standardized workflow to determine their efficacy and safety before they can be considered for clinical trials.
Caption: Typical preclinical workflow for the evaluation of novel GRPR antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of common protocols used in the evaluation of GRPR antagonists.
Receptor Binding Assay
This assay determines the affinity of the antagonist for GRPR, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Cell Line: PC-3 human prostate cancer cells, which overexpress GRPR.[8][13]
-
Radioligand: A known radiolabeled ligand with high affinity for GRPR (e.g., ¹²⁵I-[Tyr⁴]BBN) is used as a tracer.
-
Procedure:
-
PC-3 cell membranes are incubated with a constant concentration of the radioligand.
-
Increasing concentrations of the unlabeled GRPR antagonist (the "cold" competitor) are added to the incubation mixture.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
-
Data Analysis: The IC50 value is calculated by fitting the competition binding data to a one-site sigmoidal dose-response curve. This value represents the concentration of the antagonist required to displace 50% of the specific binding of the radioligand.
In Vivo Biodistribution Studies
These studies assess the uptake and clearance of the radiolabeled antagonist in various organs and the tumor, providing critical information on tumor-to-background ratios.
-
Animal Model: Male athymic nude mice bearing subcutaneous PC-3 tumor xenografts.[6][14]
-
Radiotracer: The GRPR antagonist is radiolabeled (e.g., with ¹⁷⁷Lu or ¹¹¹In).
-
Procedure:
-
A defined amount of the radiolabeled antagonist (e.g., 0.1-0.5 MBq) is injected intravenously into tumor-bearing mice.
-
At various time points post-injection (p.i.), such as 1h, 4h, 24h, and 48h, cohorts of mice are euthanized.[6]
-
Tumors, blood, and major organs (e.g., pancreas, kidneys, liver, muscle) are collected, weighed, and their radioactivity is measured in a gamma counter.
-
-
Data Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are then calculated to assess imaging contrast and targeting specificity.
Radionuclide Therapy Studies
These experiments evaluate the therapeutic efficacy of a GRPR antagonist labeled with a therapeutic radionuclide.
-
Animal Model: Male athymic nude mice bearing established PC-3 tumor xenografts.[8]
-
Therapeutic Agent: The GRPR antagonist is labeled with a therapeutic isotope like ¹⁷⁷Lu (e.g., ¹⁷⁷Lu-RM2).
-
Procedure:
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Treatment groups receive one or more intravenous injections of the radiolabeled antagonist at varying doses (e.g., 37, 72, or 144 MBq).[8] Control groups may receive a vehicle or a non-targeting radiolabeled compound.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) for several weeks.
-
Mice are monitored for any signs of toxicity.
-
-
Data Analysis: Tumor growth curves are plotted for each group. The primary endpoint is often tumor growth inhibition or regression. Survival analysis (e.g., Kaplan-Meier plots) is also commonly performed to assess the impact on overall survival.[7][8]
References
- 1. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of 99mTc-Labeled GRPR Antagonists maSSS/SES-PEG2-RM26 for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Side-by-side comparison of the two widely studied GRPR radiotracers, radiolabeled NeoB and RM2, in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted Radiotherapy of Prostate Cancer with a Gastrin-Releasing Peptide Receptor Antagonist Is Effective as Monotherapy and in Combination with Rapamycin | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of gastrin-releasing peptide receptor, prostate-specific membrane antigen, and neurotensin receptor 1 as potential biomarkers for accurate prostate cancer stratified diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of new GRPR-antagonists with improved metabolic stability for radiotheranostic use in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bombesin Receptor Family: A Comparative Guide to Antagonist Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of bombesin receptor antagonists is paramount for designing targeted therapeutics and interpreting experimental outcomes. This guide provides a comparative analysis of the cross-reactivity of commonly used bombesin antagonists with the three primary bombesin receptor subtypes: BB1 (neuromedin B receptor), BB2 (gastrin-releasing peptide receptor), and BRS-3 (bombesin receptor subtype 3).
The bombesin family of peptides and their receptors are implicated in a wide range of physiological and pathological processes, including cancer, gastrointestinal function, and central nervous system regulation.[1][2] The development of selective antagonists for these receptors is a key area of research. This guide summarizes the binding affinities of several prominent bombesin antagonists and provides detailed experimental protocols for their evaluation.
Comparative Binding Affinities of Bombesin Antagonists
The following table summarizes the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) of various bombesin antagonists for the human BB1, BB2, and BRS-3 receptor subtypes. Lower values indicate higher binding affinity.
| Antagonist | BB1 (NMBR) Ki or IC50 (nM) | BB2 (GRPR) Ki or IC50 (nM) | BRS-3 Ki or IC50 (nM) | Predominant Selectivity |
| PD176252 | 0.17 | 1.0 | >10,000 | BB1/BB2 |
| PD168368 | 15 - 45 | 3500 | - | BB1 |
| ML-18 | >100,000 | 16,000 | 4,800 | BRS-3 |
| RC-3095 | - | High Affinity | - | BB2 |
| BIM-26226 | - | 6 | - | BB2 |
| Bantag-1 | >30,000 | >30,000 | 2 - 8 | BRS-3 |
Data compiled from multiple sources.[3][4][5][6][7][8][9][10] Note that assay conditions can vary between studies, affecting absolute values. This table is intended for comparative purposes.
Bombesin Receptor Signaling Pathway
Activation of bombesin receptors, which are G-protein coupled receptors (GPCRs), primarily initiates signaling through the Gq/11 and G12/13 families of G proteins.[2] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades are central to the diverse physiological effects of bombesin peptides.
Caption: Bombesin receptor signaling cascade.
Experimental Protocols
Accurate determination of antagonist binding affinity and functional activity is crucial. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the affinity of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes or whole cells expressing the bombesin receptor subtype of interest (e.g., PC-3 cells for GRPR).[11]
-
Radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin).[12]
-
Unlabeled antagonist (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled antagonist.
-
In a multi-well plate, incubate the cell membranes or whole cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.[12]
-
Incubate at a specific temperature (e.g., 27°C or 37°C) for a set period (e.g., 60 minutes) to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled bombesin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cells stably expressing the bombesin receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Bombesin receptor agonist (e.g., GRP).[14]
-
Test antagonist.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed cells expressing the target receptor into a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.[15]
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (e.g., EC80 concentration) into the wells and immediately measure the change in fluorescence over time.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal.
-
IC50 values are calculated by plotting the inhibition of the agonist response against the antagonist concentration.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing the cross-reactivity of a novel bombesin antagonist.
Caption: Antagonist characterization workflow.
References
- 1. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ML-18 is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ML-18 is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Molecular basis for high affinity and selectivity of peptide antagonist, Bantag-1, for the orphan BB3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. innoprot.com [innoprot.com]
- 15. benchchem.com [benchchem.com]
Evaluating the Off-Target Effects of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the bombesin analog (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent antagonist of the gastrin-releasing peptide receptor (GRPR), with a focus on its off-target effects. By objectively comparing its performance against other bombesin analogs and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in the field of oncology and neuropeptide receptor pharmacology.
Introduction to Bombesin Receptors and Ligand Specificity
The bombesin (BBN) family of peptides and their receptors play a crucial role in a variety of physiological processes, including gastrointestinal functions, central nervous system regulation, and cell growth.[1] In mammals, there are three primary subtypes of bombesin receptors: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3).[1][2] Both NMBR and GRPR are activated by the endogenous ligands neuromedin B (NMB) and gastrin-releasing peptide (GRP), respectively.[2] Notably, GRPR is frequently overexpressed in a range of cancers, including prostate, breast, and lung cancer, making it a prime target for diagnostic imaging and targeted therapies.[3][4]
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic bombesin analog that has been widely characterized as a GRPR antagonist.[5] Its high affinity for GRPR has led to its frequent use as a blocking agent in preclinical studies to confirm the receptor-specific targeting of novel radiolabeled bombesin analogs.[6][7][8][9] Understanding the selectivity and potential off-target binding of this and other bombesin analogs is critical for the development of safe and effective therapeutic and diagnostic agents.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a bombesin analog is determined by its binding affinity to the different receptor subtypes. The following table summarizes the binding affinities (IC50 or Ki values) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and other representative bombesin analogs for the human GRPR, NMBR, and BRS-3. Lower values indicate a higher binding affinity.
| Compound | Type | GRPR (BB2) Affinity | NMBR (BB1) Affinity | BRS-3 (BB3) Affinity | Reference(s) |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Antagonist | Ki: 10.7 ± 1.06 nM | >1,000 nM | >1,000 nM | [3][6] |
| GRP (human) | Agonist | High | Low | Low | [2][10] |
| Neuromedin B (human) | Agonist | Low | High | Low | [2][10] |
| [D-Tyr6,βAla11,Phe13,Nle14]Bn(6–14) | Agonist | High | High | High | [11] |
| [D-Tyr6,(R)Apa11, 4ClPhe13,Nle14]Bn(6–14) | Agonist | Moderate | Moderate | High (selective) | [11] |
| RC-3095 | Antagonist | High | Moderate | Not specified | [5] |
| MK-5046 | Agonist | Low | Low | High (selective) | [5] |
Note: Affinity values can vary between studies depending on the experimental conditions, cell lines, and radioligands used.
The data clearly indicates that (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a highly selective antagonist for the GRPR, with negligible binding to the NMBR and BRS-3 subtypes at concentrations up to 1,000 nM.[3] This high selectivity minimizes the potential for off-target effects mediated by the other bombesin receptor subtypes.
Functional Activity: Agonist vs. Antagonist
To confirm the functional activity of bombesin analogs, intracellular calcium mobilization assays are commonly performed. Agonists will stimulate an increase in intracellular calcium, while antagonists will not, and can block the effect of an agonist.
| Compound | Functional Activity at GRPR | Calcium Mobilization | Reference(s) |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Antagonist | No | [6][12] |
| Bombesin | Agonist | Yes | [6][12] |
| Ga-ProBOMB1 | Antagonist | No | [6] |
As shown in the table and confirmed by multiple studies, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) does not induce calcium release in GRPR-expressing cells, such as the PC-3 prostate cancer cell line, confirming its antagonist properties.[6][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the bombesin receptor signaling pathway and a typical experimental workflow for evaluating the off-target effects of bombesin analogs.
Caption: Bombesin Receptor Signaling Pathway.
Caption: Experimental Workflow for Off-Target Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are summarized protocols for key experiments used to evaluate the off-target effects of bombesin analogs.
Competitive Receptor Binding Assay
This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Lines:
-
PC-3 (human prostate cancer, high GRPR expression)
-
Cell lines stably transfected to express human NMBR or BRS-3.
-
-
Radioligand:
-
[125I-Tyr4]bombesin is commonly used as the radiolabeled ligand that binds to bombesin receptors.
-
-
Procedure:
-
Cell Culture and Membrane Preparation: Culture cells to near confluency. Harvest the cells and homogenize in a cold buffer to prepare a crude membrane suspension. Centrifuge and resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [125I-Tyr4]bombesin), and increasing concentrations of the unlabeled test compound (e.g., (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)) or a reference compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium concentration.
-
Cell Line:
-
PC-3 cells or other GRPR-expressing cell lines.
-
-
Reagents:
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Place the plate in a fluorescence microplate reader (e.g., a FlexStation or FLIPR). Record a baseline fluorescence reading. Then, automatically inject the test compound (potential agonist or antagonist) into the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist (e.g., bombesin).
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. For agonists, dose-response curves can be generated to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, the ability to inhibit the agonist-induced response is quantified.
-
In Vivo Biodistribution Studies
These studies evaluate the uptake and clearance of a radiolabeled bombesin analog in a living organism, providing insights into its tumor-targeting efficacy and accumulation in non-target organs.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing xenografts of a GRPR-positive human cancer cell line (e.g., PC-3).
-
-
Radiolabeled Compound:
-
The bombesin analog of interest is labeled with a suitable radionuclide for imaging (e.g., 68Ga for PET or 99mTc for SPECT).
-
-
Procedure:
-
Radiolabeling and Quality Control: Prepare the radiolabeled bombesin analog and perform quality control to ensure high radiochemical purity.
-
Animal Inoculation: Once tumors reach a suitable size, inject the radiolabeled compound intravenously into the tail vein of the mice.
-
Blocking Study (for specificity): A separate group of animals is co-injected with an excess of a non-radiolabeled bombesin antagonist, such as (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), to demonstrate receptor-specific uptake.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, and 24 hours), euthanize the animals. Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, pancreas, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the uptake in the tumor to that in other organs to assess tumor-to-background ratios. A significant reduction in tumor and GRPR-positive organ uptake in the blocked group confirms receptor-specific targeting.
-
Conclusion
The available data strongly support that (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a highly selective antagonist for the gastrin-releasing peptide receptor (GRPR). Its negligible affinity for the other mammalian bombesin receptor subtypes, NMBR and BRS-3, indicates a very low potential for off-target effects mediated by these receptors. This high selectivity, combined with its potent GRPR antagonism, makes it an excellent tool for in vitro and in vivo studies of the GRPR and a valuable benchmark for the development of novel GRPR-targeted diagnostics and therapeutics. Researchers utilizing this compound can have a high degree of confidence in its on-target specificity.
References
- 1. 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. innoprot.com [innoprot.com]
- 3. 18F-Labeled Bombesin Analogs for Targeting GRP Receptor-Expressing Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Comparison of the peptide structural requirements for high affinity interaction with bombesin receptors [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. New [99mTc]bombesin analogues with improved biodistribution for targeting gastrin releasing-peptide receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | CymitQuimica [cymitquimica.com]
- 9. A Comparative Study of Radiolabeled Bombesin Analogs for the PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Novel Bombesin Derivatives: Binding Affinity and Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of recently developed bombesin (BN) derivatives for the three primary bombesin receptor subtypes: the gastrin-releasing peptide receptor (GRPR), the neuromedin B receptor (NMBR), and the bombesin receptor subtype-3 (BRS-3). The data presented herein, derived from various in vitro studies, offers valuable insights for the development of targeted diagnostics and therapeutics, particularly in the field of oncology.
Comparative Binding Affinity of Novel Bombesin Derivatives
The development of novel bombesin analogs has largely focused on creating derivatives with high affinity and selectivity for specific receptor subtypes, which are often overexpressed in various cancers, including prostate, breast, and lung cancer.[1][2] The binding affinities of these derivatives are typically determined through competitive radioligand binding assays, with the results expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher binding affinity.
The following tables summarize the binding affinities of several novel bombesin derivatives for human bombesin receptors.
Table 1: Binding Affinity (IC50/Ki, nM) of GRPR-Targeted Bombesin Derivatives
| Derivative | Receptor Subtype | IC50/Ki (nM) | Reference |
| DOTA-X-BBN[7–14]NH2 Analogs | |||
| In-DOTA-β-Ala-BBN[7–14]NH2 | GRPR | <2.5 | [3] |
| In-DOTA-5-Ava-BBN[7–14]NH2 | GRPR | <2.5 | [3] |
| In-DOTA-8-Aoc-BBN[7–14]NH2 | GRPR | <2.5 | [3] |
| [Thz14]Bombesin(7-14) Analogs | |||
| Ga-TacBOMB2 | GRPR | 7.62 ± 0.19 | [4] |
| Ga-TacBOMB3 | GRPR | 6.02 ± 0.59 | [4] |
| [Leu13ψThz14]Bombesin(7–14) Derivatives | |||
| Ga-TacsBOMB2 | GRPR | 7.08 ± 0.65 | [5] |
| Ga-TacsBOMB3 | GRPR | 4.29 ± 0.46 | [5] |
| Ga-TacsBOMB5 | GRPR | 6.09 ± 0.95 | [5] |
| Ga-TacsBOMB6 | GRPR | 5.12 ± 0.57 | [5] |
| Ga-RM2 | GRPR | 1.51 ± 0.24 | [5] |
| [diF-Pro14]Bombesin(6−14) Analogs | |||
| Ga-LW02060 | GRPR | 5.57 ± 2.47 | [6] |
| Lu-LW02060 | GRPR | 8.00 ± 2.61 | [6] |
| Ga-LW02080 | GRPR | 21.7 ± 6.69 | [6] |
| Lu-LW02080 | GRPR | 32.1 ± 8.14 | [6] |
| NOTA-Conjugated Antagonist | |||
| (nat)In-NOTA-P2-RM26 | GRPR | 1.24 ± 0.29 | [7] |
| (nat)Ga-NOTA-P2-RM26 | GRPR | 0.91 ± 0.19 | [7] |
| Other Derivatives | |||
| Demobesin 1 | GRPR (human) | 11-15 fold higher than Z-070 | [8] |
| Z-070 | GRPR (rat) | 0.17-0.45 | [8] |
| 18F-BAY 86-4367 | GRPR | 0.94 ± 0.19 (IC50), 0.13 ± 0.05 (Ki) | [9] |
Table 2: Comparative Binding Affinity (IC50, nM) for Multiple Bombesin Receptor Subtypes
| Derivative | GRPR (BB2) | NMBR (BB1) | BRS-3 (BB3) | Reference |
| [DTyr6,βAla11,Phe13,Nle14]BBN(6–14) | High Affinity (0.3-2) | High Affinity (0.3-2) | High Affinity (0.3-2) | [10] |
| N4-GRP(14–27) | 2.4 ± 1.0 | 72 ± 7.6 | >1000 | [11] |
| N4-GRP(18–27) | ~2.4 | 106 ± 13 | >1000 | [11] |
Experimental Protocols
The binding affinities presented in this guide were primarily determined using competitive radioligand binding assays. The following is a generalized protocol representative of the methodologies employed in the cited studies.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a novel bombesin derivative by measuring its ability to compete with a radiolabeled ligand for binding to a specific bombesin receptor subtype.
Materials:
-
Cell Lines: Human cancer cell lines endogenously expressing or transfected with a specific bombesin receptor subtype (e.g., PC-3 cells for GRPR).[3][5][6]
-
Radioligand: A high-affinity radiolabeled bombesin analog, such as 125I-[Tyr4]Bombesin.[5][6]
-
Test Compounds: Novel unlabeled bombesin derivatives at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or RPMI 1640) containing a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.[6][10]
-
Washing Buffer: Ice-cold buffered saline (e.g., PBS).[10]
-
Instrumentation: Gamma counter for measuring radioactivity.[10]
Procedure:
-
Cell Culture: Cells are cultured to near confluence in appropriate multi-well plates.
-
Assay Preparation: The cell culture medium is removed, and the cells are washed with assay buffer.
-
Competitive Binding: Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. A control group with only the radioligand and another for non-specific binding (containing a high concentration of an unlabeled ligand) are also included. The incubation is typically carried out at 37°C for a set period (e.g., 60 minutes) to reach equilibrium.[10][12]
-
Termination and Washing: The incubation is stopped by rapidly washing the cells with ice-cold washing buffer to remove unbound ligands.
-
Quantification: The cells are lysed, and the radioactivity of the bound radioligand is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing Bombesin Signaling and Experimental Workflow
To better understand the context of these binding affinity studies, the following diagrams illustrate the bombesin receptor signaling pathway and the experimental workflow.
The primary signaling mechanism for bombesin receptors involves coupling to Gq/11 proteins.[13] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][14] IP3 triggers the release of intracellular calcium, while DAG, in conjunction with calcium, activates protein kinase C (PKC).[7][15] These events initiate a cascade of downstream cellular responses. Furthermore, bombesin receptor activation can lead to the transactivation of the epidermal growth factor receptor (EGFR), a process implicated in the growth of various cancers.[2][3][13]
References
- 1. esmed.org [esmed.org]
- 2. Bombesin receptor subtype-3 agonists stimulate the growth of lung cancer cells and increase EGF receptor tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Species differences of bombesin analog interactions with GRP-R define the choice of animal models in the development of GRP-R-targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unit [sivabio.50webs.com]
- 8. Transactivation of epidermal growth factor receptor after heparin-binding epidermal growth factor-like growth factor shedding in the migration of prostate cancer cells promoted by bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the peptide structural requirements for high affinity interaction with bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 14. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
A Comparative Guide to New Bombesin Radiotracers for GRPR-Targeted Imaging: Benchmarking Against [68Ga]Ga-NeoBOMB1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emerging bombesin radiotracers against the established benchmark, [68Ga]Ga-NeoBOMB1, for the imaging of gastrin-releasing peptide receptor (GRPR)-positive cancers. The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to aid in the evaluation and selection of the most promising radiopharmaceuticals for preclinical and clinical research.
Data Presentation: Quantitative Comparison of Bombesin Radiotracers
The selection of a suitable radiotracer for GRPR-targeted imaging hinges on a thorough evaluation of its biochemical and pharmacokinetic properties. [68Ga]Ga-NeoBOMB1 is a potent GRPR antagonist that has demonstrated excellent tumor-targeting properties and metabolic stability.[1][2][3] A novel bombesin derivative, [68Ga]Ga-ProBOMB1, has been developed and compared head-to-head with [68Ga]Ga-NeoBOMB1, showing promise for improved imaging characteristics.[2]
Below is a summary of the key quantitative data for [68Ga]Ga-NeoBOMB1 and [68Ga]Ga-ProBOMB1.
| Parameter | [68Ga]Ga-NeoBOMB1 | [68Ga]Ga-ProBOMB1 | Reference |
| Binding Affinity (Ki, nM) | Not explicitly provided for Ga-NeoBOMB1, but natGa-NeoBOMB1 IC50 is ~1 nM | 3.97 ± 0.76 | [2][4] |
| Radiochemical Yield (%) | 34.0 ± 11.8 (decay-corrected) | 48.2 ± 10.9 (decay-corrected) | [2] |
| Molar Activity (GBq/µmol) | 239 ± 87.3 | 121 ± 46.9 | [2] |
| Radiochemical Purity (%) | > 97% | > 95% | [2][5] |
In Vivo Biodistribution in PC-3 Xenograft Mice (%ID/g at 1h post-injection)
| Organ/Tissue | [68Ga]Ga-NeoBOMB1 | [68Ga]Ga-ProBOMB1 | Reference |
| Tumor | 9.83 ± 1.48 | 8.17 ± 2.57 | [2] |
| Blood | Not explicitly provided | 0.40 ± 0.10 (approx.) | [2] |
| Pancreas | 122 ± 28.4 | 4.68 ± 1.26 | [2] |
| Liver | ~4 | ~1.5 | [2] |
| Kidneys | ~2 | ~1.5 | [2] |
| Muscle | ~0.25 | ~0.08 | [2] |
Tumor-to-Background Ratios (at 1h post-injection)
| Ratio | [68Ga]Ga-NeoBOMB1 | [68Ga]Ga-ProBOMB1 | Reference |
| Tumor-to-Blood | 8.38 ± 0.78 | 20.6 ± 6.79 | [2] |
| Tumor-to-Muscle | 39.0 ± 12.6 | 106 ± 57.7 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in the comparison of bombesin radiotracers.
68Ga-Radiolabeling of Bombesin Analogs
This protocol outlines the standard procedure for labeling bombesin analogs with Gallium-68.
-
Preparation of 68GaCl3: Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add the 68GaCl3 eluate to a reaction vial containing a suitable buffer (e.g., 0.25 M sodium acetate or HEPES) to adjust the pH to a range of 3.5-5.0.[6]
-
Precursor Addition: Add the bombesin analog precursor (typically 5-20 µg) dissolved in water or buffer to the reaction vial.
-
Reaction: Heat the reaction mixture at 95-100°C for 5-15 minutes.[6]
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
GRPR Binding Affinity Assay (Competitive Inhibition)
This assay determines the affinity of a new compound for the GRPR by measuring its ability to compete with a radiolabeled ligand.
-
Cell Culture: Culture GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) to near confluence.[7]
-
Membrane Preparation (optional): Homogenize cells and centrifuge to isolate the cell membrane fraction.
-
Competition Reaction: Incubate cell membranes or whole cells with a constant concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin) and increasing concentrations of the non-radioactive competitor compound (the new bombesin analog).[8]
-
Separation: Separate the bound from free radioligand by filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Cell Uptake and Internalization Assay
This assay measures the extent to which a radiotracer is taken up by and internalized into cancer cells.
-
Cell Seeding: Seed GRPR-expressing cells in multi-well plates and allow them to adhere overnight.[9]
-
Radiotracer Incubation: Add the radiolabeled bombesin analog to the cells at a specific concentration and incubate at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
Determine Total Cell Uptake: At each time point, wash the cells with ice-cold buffer to stop uptake and lyse the cells to measure the total cell-associated radioactivity.
-
Determine Internalized Fraction: To differentiate between membrane-bound and internalized radioactivity, treat a parallel set of cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radiotracer before cell lysis. The remaining cell-associated radioactivity represents the internalized fraction.
-
Data Analysis: Express cell uptake as a percentage of the added dose and normalize to cell number or protein content.
Animal Biodistribution Study
This study evaluates the distribution of the radiotracer in a living organism over time.
-
Animal Model: Utilize tumor-bearing animal models, typically immunodeficient mice with subcutaneously xenografted human cancer cells (e.g., PC-3).[10]
-
Radiotracer Administration: Inject a defined amount of the radiotracer intravenously into the tail vein of the animals.
-
Time Points: At selected time points post-injection (e.g., 1, 2, 4, 24 hours), euthanize groups of animals.[10]
-
Organ and Tissue Harvesting: Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, pancreas, kidneys, muscle, bone, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the uptake in each organ/tissue as the percentage of the injected dose per gram of tissue (%ID/g).[10]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the development and evaluation of bombesin radiotracers.
Caption: GRPR agonist-induced signaling cascade.
Caption: Preclinical evaluation workflow for new bombesin radiotracers.
Caption: Desirable characteristics of a GRPR-targeted radiotracer.
References
- 1. 18F, 64Cu, and 68Ga labeled RGD-bombesin heterodimeric peptides for PET imaging of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron Emission Tomography Imaging of the Gastrin-Releasing Peptide Receptor with a Novel Bombesin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga/177Lu-NeoBOMB1, a Novel Radiolabeled GRPR Antagonist for Theranostic Use in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MITIGATE-NeoBOMB1, a Phase I/IIa Study to Evaluate Safety, Pharmacokinetics, and Preliminary Imaging of 68Ga-NeoBOMB1, a Gastrin-Releasing Peptide Receptor Antagonist, in GIST Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. longdom.org [longdom.org]
- 7. Synthesis and Evaluation of Novel 68Ga-Labeled [D-Phe6,Leu13ψThz14]bombesin(6-14) Analogs for Cancer Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Experiments with Bombesin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used bombesin receptor antagonists, with a focus on assessing the reproducibility of experimental results. Ensuring the reliability and consistency of data is paramount in research and development. This document outlines key performance data, detailed experimental protocols, and factors influencing the reproducibility of in vitro and in vivo studies involving these antagonists.
Introduction to Bombesin Receptor Antagonists
Bombesin and its mammalian equivalent, gastrin-releasing peptide (GRP), are neuropeptides that influence a range of physiological processes by activating bombesin receptors.[1] In mammals, the two main subtypes are the neuromedin B receptor (NMBR or BB1) and the GRP receptor (GRPR or BB2).[1] These receptors are frequently overexpressed in various cancers, making them attractive targets for anti-tumor therapies.[1] This guide focuses on a comparative analysis of different classes of bombesin receptor antagonists to aid researchers in selecting appropriate compounds and designing robust, reproducible experiments.
Quantitative Comparison of Bombesin Receptor Antagonists
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for representative peptide and non-peptide bombesin receptor antagonists. It is crucial to note that these values can exhibit variability depending on the specific experimental conditions, cell lines, and tissues used.
Table 1: Peptide Bombesin Receptor Antagonists
| Compound | Target Receptor(s) | Binding Affinity (K_i_ / K_d_) | IC_50_ | Key Considerations for Reproducibility |
| RC-3095 | GRPR (BB2) | K_d_ = 0.24 ± 0.07 nM (Hs746T cells)[2] | Not explicitly found | Susceptible to proteolytic degradation, which can affect in vivo efficacy and introduce variability. Careful handling and formulation are necessary.[1] |
| Demobesin 1 | GRPR | nM range[3] | Not explicitly found | As a peptide analog, stability in biological fluids is a key factor. In vivo results may vary based on administration route and formulation.[3] |
| Bantag-1 | BRS-3 | 1.3 nM[4] | >10 µM (for PLC activation in hBRS-3 cells)[4] | High selectivity for the orphan receptor BRS-3. Reproducibility depends on the specific cell system and the signaling pathway being investigated.[4] |
Table 2: Non-Peptide Bombesin Receptor Antagonists
| Compound | Target Receptor(s) | Binding Affinity (K_i_) | IC_50_ | Key Considerations for Reproducibility |
| PD 176252 | BB1 and BB2 | 0.17 nM (human BB1), 1.0 nM (human BB2), 0.66 nM (rat BB1), 16 nM (rat BB2)[1] | 2 µM (rat C6 glioma cell proliferation), 5 µM (NCI-H1299 xenograft proliferation)[1] | Generally more stable than peptide antagonists, potentially leading to more consistent in vivo results. However, off-target effects should be carefully evaluated.[1] |
| MK-5046 | BRS-3 (Agonist) | 37-160 nM (binding); K_i_ = 0.08 nM (high-affinity site), 11-29 nM (low-affinity site)[4][5] | 0.02 nM (for PLC activation in hBRS-3 cells)[4][5] | Included for comparison as a non-peptide BRS-3 ligand. As an agonist, its experimental reproducibility will be assessed by different parameters than antagonists.[4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of bombesin receptors and a general workflow for assessing the reproducibility of experiments with bombesin receptor antagonists.
Caption: Bombesin Receptor Signaling Pathway.
Caption: Workflow for Assessing Reproducibility.
Experimental Protocols
Reproducible data with bombesin receptor antagonists necessitates meticulous attention to experimental detail. Below are outlines of key experimental protocols and factors influencing their reproducibility.
Radioligand Binding Assay
This assay determines the binding affinity (K_i_ or K_d_) of a compound for its receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the bombesin receptor and isolate the membrane fraction through centrifugation.[1]
-
Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled bombesin analog (e.g., [¹²⁵I-Tyr⁴]bombesin) and a range of concentrations of the unlabeled antagonist being tested.[1]
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using filtration through glass fiber filters.[1]
-
Detection: Quantify the radioactivity on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and calculate the K_i_ value using the Cheng-Prusoff equation.
Factors Affecting Reproducibility:
-
Source and preparation of receptor membranes: Receptor density can fluctuate between cell passages and tissue samples.
-
Radioligand quality: Degradation of the radioligand can impact binding characteristics.
-
Incubation conditions: Time, temperature, and buffer composition must be consistent.
-
Non-specific binding: Inadequate blocking of non-specific binding sites can lead to inaccurate results.
Calcium Mobilization Assay
This functional assay measures an antagonist's ability to block an agonist-induced increase in intracellular calcium.
Methodology:
-
Cell Culture: Plate cells expressing the bombesin receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Add a fixed concentration of a bombesin receptor agonist (e.g., GRP) to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value of the antagonist for the inhibition of the agonist-induced calcium response.
Factors Affecting Reproducibility:
-
Cell health and passage number: Changes in cell physiology can alter signaling responses.
-
Dye loading efficiency: Inconsistent dye loading can lead to variable fluorescence signals.
-
Agonist concentration: The concentration of the stimulating agonist should be carefully optimized and kept consistent.
-
Instrumentation: The sensitivity and settings of the fluorescence plate reader can impact results.
In Vivo Tumor Xenograft Studies
These studies assess the efficacy of bombesin receptor antagonists in a more physiologically relevant setting.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells that overexpress bombesin receptors (e.g., PC-3 prostate cancer cells) into immunocompromised mice.[6]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the antagonist or a vehicle control via a consistent route (e.g., subcutaneous injection) and schedule.
-
Tumor Measurement: Regularly measure tumor volume using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis (e.g., weight, histology, biomarker analysis).
Factors Affecting Reproducibility:
-
Animal model: The choice of mouse strain and the site of tumor implantation can influence tumor growth and drug response.[7]
-
Tumor cell line variability: Different passages of the same cell line can exhibit altered growth characteristics.
-
Drug formulation and administration: The stability and bioavailability of the antagonist can be affected by the vehicle and route of administration.
-
Inter-animal variability: Inherent biological differences between individual animals can contribute to variations in tumor growth and treatment response.
-
Statistical analysis: The use of appropriate statistical methods is crucial for accurately interpreting in vivo data.[8]
Assessing Off-Target Effects and Selectivity
To ensure that the observed effects of a bombesin receptor antagonist are due to its interaction with the intended target, it is essential to assess its selectivity.
Methodology:
-
Receptor Binding Panels: Screen the antagonist against a panel of other G protein-coupled receptors (GPCRs) and other relevant targets to identify potential off-target binding.
-
Functional Counter-screens: Conduct functional assays (e.g., calcium mobilization) in cells expressing receptors identified as potential off-targets to determine if the antagonist has any agonist or antagonist activity at these sites.
-
In Vivo Phenotypic Analysis: Carefully observe animals treated with the antagonist for any unexpected physiological or behavioral changes that might indicate off-target effects.
Conclusion
The reproducibility of experiments involving bombesin receptor antagonists is influenced by a multitude of factors, from the intrinsic properties of the antagonist itself to the fine details of the experimental design and execution. While peptide antagonists can be highly potent, their stability can be a source of variability, particularly in in vivo studies. Non-peptide antagonists may offer improved stability but require thorough evaluation for off-target effects.
By adhering to standardized and detailed protocols, carefully controlling for potential sources of variability, and employing appropriate statistical analyses, researchers can enhance the reliability and reproducibility of their findings. This guide provides a framework for critically evaluating and comparing the performance of different bombesin receptor antagonists, ultimately contributing to more robust and translatable scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
For researchers, scientists, and professionals in drug development, the proper management and disposal of synthetic peptides such as (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a bombesin antagonist used in cancer research, are paramount for ensuring laboratory safety and regulatory compliance.[1][2][3] Given that the full toxicological profiles of many research peptides are not extensively documented, a cautious approach to their disposal is essential. This guide provides a procedural, step-by-step plan for the proper disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and materials contaminated with it, in line with general laboratory safety protocols for peptide waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, a thorough hazard assessment is critical. All personnel handling peptides must receive appropriate safety training.[4] It is imperative to wear appropriate Personal Protective Equipment (PPE). When handling the lyophilized powder form, which can be easily aerosolized, all manipulations should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[5]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.
Step-by-Step Disposal Protocol
The disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) should be managed as chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[5]
Step 1: Waste Segregation
All items that have come into contact with the peptide must be segregated from general laboratory waste.[4][6][7] This includes:
-
Unused or expired peptide (in solid or solution form).
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Solutions containing the peptide.
Step 2: Containerization
Use a designated, leak-proof, and clearly labeled hazardous waste container. The type of container should be appropriate for the waste form (e.g., a sharps container for needles, a robust container for solid waste, and a sealed container for liquid waste).[5]
Step 3: Labeling
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)."
-
Any other known hazards associated with the waste (e.g., if dissolved in a hazardous solvent).
Step 4: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and ideally in secondary containment to mitigate potential spills.[8]
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[5][6] Never dispose of peptide waste down the drain or in the regular trash. [4][5][8]
Disposal of Liquid Waste Containing (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
For liquid waste, chemical inactivation may be a suitable pre-treatment step before collection, if permitted by your institution.
Protocol for Chemical Inactivation (General Guidance):
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Prepare Inactivation Solution: A common method for peptide degradation is through hydrolysis using a strong acid or base, or oxidation with bleach.[5][8]
-
Acid/Base Hydrolysis: Prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH). Slowly add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution). Allow the mixture to stand for at least 24 hours.[8]
-
Oxidation: Prepare a 10% bleach solution. Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution. Allow the mixture to react for a minimum of 30-60 minutes.[5]
-
-
Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before collection for disposal.[8]
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.[5][8]
Summary of Disposal Procedures
| Waste Type | Procedure | Key Considerations |
| Solid Waste | Segregate all contaminated materials (vials, pipette tips, gloves, etc.) into a designated, labeled, leak-proof hazardous waste container. | Ensure the container is appropriate for the type of waste. Store in a designated satellite accumulation area. |
| Liquid Waste (Direct Disposal) | Collect all solutions containing the peptide in a labeled, sealed, leak-proof hazardous waste container. | Do not mix with incompatible waste streams. Store in a designated satellite accumulation area. |
| Liquid Waste (Chemical Inactivation) | In a fume hood, treat with a suitable inactivating agent (e.g., 10% bleach or 1M HCl/NaOH). Neutralize the solution to a pH of 6.0-8.0. Collect in a labeled hazardous waste container. | This is a pre-treatment step. The final solution is still considered hazardous waste. Always follow institutional protocols. |
| Final Disposal | Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup. | Never dispose of peptide waste in regular trash or down the drain. |
Disposal Workflow for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Disposal workflow for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) waste.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | CymitQuimica [cymitquimica.com]
- 4. biovera.com.au [biovera.com.au]
- 5. benchchem.com [benchchem.com]
- 6. peptide24.store [peptide24.store]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
For Research Use Only. Not for use in human, therapeutic, or diagnostic applications. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a bombesin (BBN) antagonist used in cancer research.[2][3][4] Given that the full toxicological properties of many research peptides are not extensively documented, a cautious approach is mandatory.[5] All personnel must adhere to these guidelines and their institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling this peptide.[6] The primary hazards include potential sensitization from powder inhalation and irritation from skin or eye contact.[6]
Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact. Gloves should be changed between samples or when contaminated.[5][6] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes or airborne powder.[5][6] |
| Lab Coat | Full-coverage, buttoned lab coat. | To protect skin and clothing from contamination.[5][6] |
| Footwear | Closed-toe, non-permeable shoes. | To protect feet from spills.[6] |
| Respiratory | When handling lyophilized powder. | All handling of the powder form must be conducted in a certified chemical fume hood to prevent inhalation.[6][7] |
Operational Plan: Step-by-Step Handling and Storage
2.1. Preparation and Reconstitution:
-
Review Documentation: Before use, thoroughly review the Safety Data Sheet (SDS) if available, and any other technical data sheets.[8]
-
Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench to prevent cross-contamination.[8]
-
Handling Lyophilized Powder:
-
Reconstitution:
-
Labeling: Immediately and clearly label all solutions with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[6][8]
2.2. Storage Protocols:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (up to 12 months) | Store in a dry environment.[1][8] |
| Reconstituted Solution | -20°C | Short-term | Aliquot into single-use quantities to avoid repeated freeze-thaw cycles.[9] |
Disposal Plan: Waste Segregation and Decontamination
The disposal of peptide waste must comply with all local, state, and federal regulations. Never dispose of peptides in regular trash or down the drain.[5][6][8]
3.1. Waste Segregation:
-
Identify Contaminated Materials: All items that have come into contact with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) must be treated as hazardous chemical waste.[7] This includes:
-
Use Designated Containers:
3.2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)".[5][7]
-
Store sealed waste containers in a designated hazardous waste accumulation area, away from general lab traffic.[5][7]
3.3. Final Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the scheduled pickup and disposal of the hazardous waste.[5][8]
3.4. Chemical Inactivation (Optional Pre-Treatment):
If permitted by your institution, chemical inactivation can be used as a pre-treatment for liquid waste.[7]
| Method | Reagent | Procedure | Contact Time |
| Oxidation | 10% Bleach Solution | Slowly add liquid peptide waste to the bleach solution (1:10 ratio). | 30-60 minutes |
| Hydrolysis | 1 M HCl or 1 M NaOH | Slowly add liquid peptide waste to the acid or base solution (1:10 ratio). | Minimum 24 hours |
-
Important: Perform all inactivation steps in a chemical fume hood. After inactivation, the solution may need to be neutralized to a pH between 6.0 and 8.0 before collection for disposal.[5] Even after inactivation, the resulting solution should be collected and disposed of as hazardous waste.[7]
Workflow and Safety Diagrams
Caption: Workflow for handling, storage, and disposal of the peptide.
Caption: Immediate first aid procedures for accidental exposure.
References
- 1. usbio.net [usbio.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. biovera.com.au [biovera.com.au]
- 7. benchchem.com [benchchem.com]
- 8. peptide24.store [peptide24.store]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
